molecular formula C14H10N2O B093176 2-Phenylquinazolin-4-ol CAS No. 1022-45-3

2-Phenylquinazolin-4-ol

Número de catálogo: B093176
Número CAS: 1022-45-3
Peso molecular: 222.24 g/mol
Clave InChI: VDULOAUXSMYUMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Phenylquinazolin-4-ol is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-phenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULOAUXSMYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299539
Record name 2-phenylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1022-45-3
Record name 1022-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1022-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Phenylquinazolin-4-ol / 2-Phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Pharmaceutical Utility of a Privileged Scaffold [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Phenylquinazolin-4(3H)-one (CAS: 1022-45-3), a nitrogen-containing heterocycle often misidentified in casual nomenclature as "2-Phenylquinazolin-4-ol."[1][2] While the hydroxy-tautomer exists in specific coordination complexes, the molecule predominantly adopts the lactam (one) form in solution and solid states. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of VEGFR-2 and EGFR kinase inhibitors.[1][2] This document details its physicochemical profile, validated synthetic protocols, and structural characterization data to support high-integrity research and drug development.[1][3]

Part 1: Identity & Nomenclature

Precise identification is the first step in reproducible science.[2] The dual nature of this compound requires clarity on its tautomeric equilibrium.

Core Identifiers
ParameterDetail
Primary CAS Number 1022-45-3
IUPAC Name 2-Phenylquinazolin-4(3H)-one
Common Synonyms 2-Phenyl-4-quinazolinone; 2-Phenyl-4-hydroxyquinazoline (Lactim form)
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
SMILES O=C1NC(=Nc2ccccc12)c3ccccc3
Tautomeric Equilibrium: The "One" vs. "Ol" Paradox

In drug design, docking simulations must account for the correct tautomer. In the solid state and polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the lactam (4-oxo) form due to the stability of the amide-like resonance. The lactim (4-hydroxy) form is generally transient unless trapped by O-alkylation or metal coordination.[1][2]

Tautomerism cluster_0 Predominant Form (Lactam) cluster_1 Minor Form (Lactim) Lactam 2-Phenylquinazolin-4(3H)-one (Stable Amide Form) Lactim 2-Phenylquinazolin-4-ol (Hydroxy Form) Lactam->Lactim  Tautomeric Shift   (Proton Transfer)

Figure 1: Lactam-Lactim tautomerism. The lactam form (left) is the relevant species for standard characterization and kinase hinge binding.

Part 2: Physicochemical Profile

The following data points serve as quality control benchmarks for synthesized batches.

PropertyValue / ObservationContext
Melting Point 235 – 237 °C High crystallinity indicates strong intermolecular H-bonding (dimer formation).[1][2]
Solubility (Water) InsolubleHydrophobic aromatic core limits aqueous utility without formulation.
Solubility (DMSO) Soluble (>20 mg/mL)Preferred solvent for biological assays and NMR.
pKa (Predicted) ~9.2 (OH), ~2.5 (N1)Weakly acidic nature of the NH/OH group.
Appearance White to Off-White SolidYellowing indicates oxidation impurities or trace anthranilamide.[1][2]

Part 3: Synthetic Protocols

We present two methodologies: a Green Oxidative Condensation (preferred for efficiency and purity) and the Classic Cyclization (useful for specific derivatives).

Method A: Green Oxidative Condensation (Recommended)

This protocol utilizes DMSO as both solvent and mild oxidant, avoiding harsh reagents like KMnO₄ or SOCl₂.

  • Reagents: 2-Aminobenzamide (1.0 eq), Benzaldehyde (1.1 eq), Iodine (Catalytic, 10 mol%) or simply DMSO at heat.

  • Conditions: 100–120°C, 12–24 hours.[2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 2-aminobenzamide (10 mmol) and benzaldehyde (11 mmol) in DMSO (15 mL).

  • Catalysis: Add catalytic Iodine (I₂, 1 mmol) to promote oxidative dehydrogenation.

  • Reaction: Heat to 110°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The intermediate Schiff base (imine) forms quickly, followed by cyclization.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Isolation: The product precipitates as a white solid.[2] Filter under vacuum.[2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield pure needles.[2]

Reaction Mechanism Visualization

The following diagram elucidates the transformation from open-chain precursors to the fused heterocycle.

Synthesis Start Precursors: 2-Aminobenzamide + Benzaldehyde Imine Intermediate: Schiff Base Formation Start->Imine - H2O (Condensation) Cyclic Cyclization: Dihydroquinazolinone Imine->Cyclic Intramolecular Nucleophilic Attack Product Final Product: 2-Phenylquinazolin-4(3H)-one Cyclic->Product Oxidative Dehydrogenation (DMSO/I2 or O2)

Figure 2: Mechanistic pathway for the oxidative synthesis of the quinazolinone scaffold.

Part 4: Structural Characterization (Self-Validating Data)

To ensure the synthesized compound is the correct tautomer and free of impurities, compare experimental spectra against these standard values.

¹H NMR (500 MHz, DMSO-d₆)

The presence of the amide proton at δ 12.57 is the definitive marker for the quinazolinone (lactam) form.

  • δ 12.57 (s, 1H): NH (Lactam proton) – Disappears on D₂O shake.

  • δ 8.21 – 8.17 (m, 3H): H-5 (quinazolinone ring) + ortho-protons of phenyl ring.[1]

  • δ 7.85 (t, 1H): H-7 (quinazolinone).[4]

  • δ 7.76 (d, 1H): H-8.

  • δ 7.62 – 7.52 (m, 4H): H-6 + meta/para-protons of phenyl ring.

¹³C NMR (125 MHz, DMSO-d₆)
  • δ 162.4: C=O[1][4] (Carbonyl) – Confirms the oxidized "one" state.

  • δ 152.4: C-2 (Imine carbon).[1][2]

  • δ 148.9: C-8a (Bridgehead carbon).[1][2]

  • δ 121.1 – 134.7: Aromatic signals.[2]

IR Spectroscopy (ATR)
  • 3198 cm⁻¹: N-H stretching (Broad, indicative of H-bonded amide).

  • 1661 cm⁻¹: C=O stretching (Strong amide I band). Note: A shift to >1700 cm⁻¹ would suggest ring opening or ester impurities.[1]

Part 5: Biological & Pharmaceutical Relevance

The 2-phenylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a template for ATP-competitive kinase inhibitors.[1][2]

Mechanism of Action: Kinase Inhibition

The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of the adenine ring in ATP, allowing the molecule to anchor into the hinge region of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR .[1]

  • Donor-Acceptor Pair: The NH serves as a H-bond donor, while the Carbonyl (C=O) and N1 serve as acceptors.[1]

  • Hydrophobic Pocket: The 2-phenyl group occupies the hydrophobic selectivity pocket adjacent to the ATP binding site.[1][2]

Key Applications
  • Anticancer Agents: Derivatives show potency against MCF-7 (Breast) and HepG2 (Liver) cancer lines by inducing apoptosis and G2/M cell cycle arrest.

  • PARP Inhibition: The scaffold is explored for Poly (ADP-ribose) polymerase inhibition, enhancing the cytotoxicity of DNA-damaging drugs.[1][2]

  • Antiviral: Activity reported against HCV and Influenza via viral replication inhibition.[2]

References

  • PubChem. 2-Phenyl-4(3H)-quinazolinone Compound Summary. National Library of Medicine.[2] Link

  • RSC Advances. Copper-mediated synthesis of quinazolin-4(3H)-ones.[1][2] Royal Society of Chemistry.[2][5] Link

  • ACS Omega. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.[1][2] American Chemical Society.[2] Link

  • MDPI Molecules. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold.[2] MDPI.[2] Link

  • ResearchGate. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation.Link

Sources

Technical Monograph: Solubility and Stability of 2-Phenylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Primary Tautomer: 2-Phenylquinazolin-4(3H)-one CAS: 1022-45-3 Molecular Weight: 222.24 g/mol [1]

Part 1: Molecular Identity & Tautomeric Dynamics[1][2]

The "Ol-One" Paradox

For researchers and formulation scientists, the nomenclature "2-Phenylquinazolin-4-ol" presents an immediate technical nuance. While often referred to as the hydroxy (enol) form, this compound exists predominantly as the 2-phenylquinazolin-4(3H)-one (keto/lactam) tautomer in the solid state and in polar solvents (DMSO, Water, Ethanol).[2]

This distinction is not merely semantic; it dictates the solubility profile. The presence of the amide-like lactam moiety facilitates intermolecular hydrogen bonding (N-H···O=C), resulting in a high crystal lattice energy (Melting Point: 237–239°C) that significantly opposes dissolution in aqueous media.[2]

Key Directive: When developing analytical methods or formulations, treat the molecule as a lactam (hydrogen bond donor/acceptor) rather than a simple phenol-like alcohol.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Phenylquinazolin-4-ol) Minor Tautomer Lactam Lactam Form (2-Phenylquinazolin-4(3H)-one) Dominant (Solid/Polar) Lactim->Lactam  Spontaneous Tautomerization  

Figure 1: Tautomeric equilibrium favoring the thermodynamically stable lactam form.[2]

Part 2: Solubility Landscape

The solubility of 2-Phenylquinazolin-4(3H)-one is characterized by high lipophilicity (Predicted LogP ~2.[1]4) and poor aqueous solubility.[1][2] It behaves as a weak acid (Predicted pKa ~6.76), meaning solubility increases significantly in basic conditions (pH > 8.[2]0) due to deprotonation of the amide nitrogen.[1][2]

Quantitative Solubility Profile
Solvent / MediumSolubility (Approx.)[1][2][3][4][5]ClassificationNotes
Water (pH 7.4) ~16 µg/mLPractically InsolubleRequires co-solvents for biological assays.[1]
DMSO 2.75 – 27.5 mg/mLSolubleSolubility is highly temperature-dependent.[1]
Ethanol < 1 mg/mL (RT)Slightly SolubleUsed for recrystallization at reflux (>78°C).[2]
Chloroform < 1 mg/mLSlightly SolublePoor solvation of the polar lactam core.[1][2]
0.1 N NaOH > 1 mg/mLSolubleDeprotonation drives dissolution (Salt formation).[2]
0.1 N HCl < 10 µg/mLInsolubleProtonation of N1 is difficult due to resonance.[1][2]
Formulation Strategies for In Vivo/In Vitro Use

To bypass poor aqueous solubility in drug development, the following vehicle systems have been validated for quinazolinone scaffolds:

  • Standard Assay Buffer: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2][3]

    • Result: Clear solution ≥ 2.75 mg/mL.[1][2][3]

  • Lipid Formulation: 10% DMSO + 90% Corn Oil.[1][2][3]

    • Result: Stable suspension/solution for oral gavage.[1][2]

  • Cyclodextrin Complex: 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

    • Result: Enhanced stability and bioavailability; prevents precipitation upon dilution.[1][2]

Part 3: Stability & Degradation Mechanisms[2]

Thermal & Photostability[1][2]
  • Thermal: Highly stable.[1][2] The fused benzene-pyrimidine ring system resists thermal decomposition up to its melting point (~237°C).[1][2]

  • Photolytic: Quinazolinones can exhibit fluorescence and may undergo photo-oxidation under intense UV light (254 nm) in solution, leading to N-oxide formation or ring cleavage.[1][2] Protect stock solutions from light.[1][2]

Hydrolytic Degradation (Stress Testing)

While the quinazolinone ring is robust, it is susceptible to nucleophilic attack at the C4 position (carbonyl carbon) under forcing conditions (strong acid/base + heat).[2]

Degradation Pathway:

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the C4 carbon.[1][2] Water attacks, leading to ring opening and formation of Anthranilic acid and Benzamide.[2]

  • Basic Hydrolysis: Hydroxide attacks C4, leading to a similar ring-opening mechanism.[1][2]

Degradation QZ 2-Phenylquinazolin-4(3H)-one (Intact Drug) Inter Tetrahedral Intermediate (Unstable) QZ->Inter  + H2O / H+ or OH-   Prod1 2-Benzamidobenzoic acid Inter->Prod1  Ring Opening   Prod2 Anthranilic Acid + Benzoic Acid (Final Hydrolysis Products) Prod1->Prod2  Further Hydrolysis (Harsh Conditions)  

Figure 2: Step-wise hydrolytic degradation pathway of the quinazolinone scaffold.

Part 4: Experimental Methodologies

Protocol: Thermodynamic Solubility Assay

Objective: Determine equilibrium solubility in pH 7.4 buffer.

  • Preparation: Weigh 5 mg of 2-Phenylquinazolin-4(3H)-one into a 4 mL glass vial.

  • Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration:

    • Shake at 300 rpm at 25°C for 24 hours.

    • Critical Step: If particles are not visible, add more solid to ensure saturation.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

  • Quantification: Dilute the supernatant 1:1 with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared in 100% DMSO.[1][2]

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating analytical methods.

  • Acid Stress: Dissolve compound in 1N HCl : Methanol (50:50).[1][2] Reflux at 60°C for 4 hours.

  • Base Stress: Dissolve compound in 1N NaOH : Methanol (50:50). Reflux at 60°C for 4 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at Room Temperature for 24 hours.[1][2]

  • Analysis: Inject onto HPLC. Look for the emergence of Anthranilic acid (retention time usually much earlier than parent) and Benzoic acid.[1][2]

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (λmax for quinazolinone core).[1][2]

  • Retention: Expect 2-Phenylquinazolin-4(3H)-one to elute late (hydrophobic) compared to degradation products.[1]

References

  • ChemicalBook. (2025).[1][2] 2-Phenylquinazolin-4(3H)-one Properties and Solubility Data.

  • PubChem. (2025).[1][2] 2-Phenyl-4(3H)-quinazolinone Compound Summary (CID 135400456).[1] National Library of Medicine.[1][2]

  • MedChemExpress. (2025).[1][2] 4(3H)-Quinazolinone Formulation and Solubility Protocols.

  • Organic Chemistry Data. (2022). pKa Values of Heterocycles (Quinazoline). Compiled by R. Williams.[1][2][4]

  • Royal Society of Chemistry. (2016).[1][2] Synthesis and Characterization of Quinazolin-4(3H)-one Derivatives.

Sources

Biological Activity of the 2-Phenylquinazolin-4-ol Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The 2-phenylquinazolin-4-ol scaffold (often existing in equilibrium with its tautomer, 2-phenylquinazolin-4(3H)-one ) represents a privileged structure in medicinal chemistry. Its planar, bicyclic heteroaromatic core mimics the purine bases of DNA and the ATP-binding motif of various kinases, granting it "promiscuous" yet tunable biological activity.

This guide dissects the scaffold's utility in drug development, focusing on its dual-functionality as a kinase inhibitor (anticancer) and a DNA gyrase inhibitor (antimicrobial). We analyze the structure-activity relationships (SAR) that allow researchers to toggle between these distinct therapeutic windows.

Part 2: Chemical Foundation & Synthesis[1]

Tautomeric Equilibrium

Understanding the tautomerism is critical for binding mode analysis. In solution, the equilibrium heavily favors the keto (4-oxo) form, 2-phenylquinazolin-4(3H)-one, due to the stability of the amide-like resonance. However, the enol (4-hydroxy) form is often the relevant species for metal chelation or specific hydrogen-bond donor interactions in enzyme active sites.

  • Keto Form (Lactam): Dominant in polar solvents; H-bond acceptor at O, H-bond donor at N3.

  • Enol Form (Lactim): Dominant in specific hydrophobic pockets or when O-functionalized; H-bond donor/acceptor at OH.

Synthetic Workflows

Two primary routes are recommended for accessing this scaffold, depending on the desired substitution pattern.

Method A: Modified Niementowski Synthesis (Classic)

Best for scale-up and C6/C7 substitution.

  • Reactants: Substituted anthranilic acid + Benzamide (or Benzoyl chloride).

  • Conditions: High temperature fusion (

    
    C) or microwave irradiation.
    
Method B: Oxidative Cyclization (Modern/Green)

Best for rapid library generation with diverse C2-phenyl substituents.

  • Reactants: 2-Aminobenzamide + Substituted Benzaldehyde.

  • Catalyst:

    
     or Sodium bisulfite (
    
    
    
    ) in ethanol.
  • Mechanism: Condensation to Schiff base followed by oxidative ring closure.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the core scaffold.

SynthesisWorkflow cluster_0 Method A: Niementowski cluster_1 Method B: Oxidative Cyclization Start1 Anthranilic Acid (Substituted) Inter1 Intermediate Amide Start1->Inter1 Condensation Start2 2-Aminobenzamide Inter2 Schiff Base (Imine) Start2->Inter2 Condensation (EtOH/Reflux) Reagent1 Benzoyl Chloride / Amide Reagent1->Inter1 Reagent2 Aromatic Aldehyde (R-CHO) Reagent2->Inter2 Product 2-Phenylquinazolin-4(3H)-one (Scaffold) Inter1->Product Cyclization (Heat/MW) Inter2->Product Oxidative Closure (I2 or NaHSO3)

Caption: Dual synthetic pathways for accessing the 2-phenylquinazolin-4(3H)-one scaffold.

Part 3: Pharmacology & Mechanism of Action

Anticancer Activity: The Multi-Kinase Inhibitor

The scaffold acts primarily as an ATP-competitive inhibitor. The planar quinazoline ring mimics the adenine moiety of ATP, allowing it to slot into the hinge region of kinases.

  • EGFR (Epidermal Growth Factor Receptor): The N1 and N3 nitrogens form critical hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition blocks angiogenesis.[1] Derivatives often bind to the allosteric hydrophobic pocket adjacent to the ATP site.

  • Apoptosis Induction: Downstream effects include the upregulation of Bax and Caspase-3/9 , and downregulation of Bcl-2 , leading to mitochondrial-mediated apoptosis.

Antimicrobial Activity: DNA Gyrase Interference

In bacteria, the scaffold targets DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: It stabilizes the DNA-enzyme cleavage complex, preventing DNA religation and causing double-strand breaks.

  • Selectivity: High affinity for the ATP-binding pocket of the GyrB subunit.

Visualization: Signaling Cascade

This diagram maps the biological impact of the scaffold on cancer cell survival pathways.

SignalingPathway Drug 2-Phenylquinazolin-4-ol Derivative EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Drug->EGFR Inhibits ATP Binding Gyrase DNA Gyrase (Bacterial Target) Drug->Gyrase Inhibits ATPase PI3K PI3K EGFR->PI3K Blocks Phosphorylation BactDeath Bacterial Cell Death (DNA Replication Arrest) Gyrase->BactDeath AKT Akt PI3K->AKT Blocks Activation mTOR mTOR AKT->mTOR Blocks Signaling Bax Bax (Pro-apoptotic) UPREGULATION mTOR->Bax Increases Expression Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION mTOR->Bcl2 Reduces Expression Caspase Caspase 3/9 ACTIVATION Bax->Caspase Activates Bcl2->Caspase Relieves Inhibition Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Mechanistic flow of 2-phenylquinazolin-4-ol induced apoptosis and bacterial inhibition.

Part 4: Structure-Activity Relationship (SAR)

The biological profile is strictly governed by substitutions at three key zones.

ZonePositionModification Effect
Zone 1 C2-Phenyl Ring Specificity Determinant.4'-OH/OMe: Increases antioxidant and cytotoxic potency (EGFR affinity). • Halogens (Cl, F): Improves metabolic stability and lipophilicity; enhances antimicrobial activity.
Zone 2 Positions 6, 7, 8 Potency Modulator.6/7-OMe: Mimics the dimethoxy motif of Gefitinib; crucial for high affinity EGFR binding. • 6-Br/Cl: Increases hydrophobic interaction in the binding pocket.
Zone 3 Position 3 (N-H) Solubility & Pharmacokinetics.Substitution (N-R): Replacing H with alkyl/aryl groups usually decreases activity unless the group contains a specific H-bond acceptor (e.g., morpholine) to interact with the solvent front.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-(4-Chlorophenyl)quinazolin-4(3H)-one

Objective: Synthesize a standard derivative for biological testing.

  • Reagents: 2-Aminobenzamide (1.36 g, 10 mmol), 4-Chlorobenzaldehyde (1.40 g, 10 mmol), Iodine (

    
    , 0.25 g, 1 mmol), Ethanol (20 mL).
    
  • Procedure:

    • Dissolve 2-aminobenzamide and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

    • Add catalytic iodine.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Pour into crushed ice/water containing 5% Sodium Thiosulfate (to quench iodine).

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: ~300°C.

    • 1H NMR (DMSO-d6): Look for amide NH singlet at ~12.5 ppm and disappearance of aldehyde CHO proton.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against MCF-7 (Breast Cancer) cells.

  • Preparation:

    • Seed MCF-7 cells in 96-well plates (

      
       cells/well) in DMEM media.
      
    • Incubate for 24h at 37°C, 5%

      
      .
      
  • Treatment:

    • Dissolve the quinazoline derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

    • Add 100 µL of treatment to wells (Triplicate). Include DMSO control.

    • Incubate for 48h.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

    • Remove media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Plot Log(Concentration) vs. % Viability to determine IC50.

Part 6: References

  • Vertex AI Search. (2025). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors. National Institutes of Health (NIH). 2

  • Vertex AI Search. (2025).[3] Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. 4

  • Vertex AI Search. (2025). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[5] National Institutes of Health (NIH). 5[6][7][8]

  • Vertex AI Search. (2025). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[9] Taylor & Francis. 9[6][7][10]

  • Vertex AI Search. (2025). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and transition-metal catalyst-free conditions. ResearchGate. 8[6][7][10]

Sources

Quantum Chemical Calculations for 2-Phenylquinazolin-4-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phenylquinazolin-4-ol, a key scaffold in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and other quantum mechanical methods. We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of calculated parameters. This guide will serve as a practical roadmap for employing computational chemistry to accelerate the rational design of novel therapeutics based on the quinazolinone framework.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone moiety is a recurring motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] 2-Phenylquinazolin-4-ol, as a fundamental representative of this class, serves as a crucial building block for the synthesis of numerous therapeutic agents.[1][3] Understanding its intrinsic molecular properties is paramount for the rational design of new derivatives with enhanced efficacy and selectivity.

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering profound insights into molecular structure, reactivity, and intermolecular interactions at the atomic level.[4] By constructing a robust theoretical model of 2-Phenylquinazolin-4-ol, we can predict its behavior, interpret experimental data, and guide synthetic efforts, thereby streamlining the drug development pipeline.

Theoretical Foundations: A Primer on Quantum Chemical Methods

The primary objective of quantum chemical calculations in this context is to solve the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like 2-Phenylquinazolin-4-ol, an exact analytical solution is unattainable. Therefore, we rely on approximations, the most prominent of which are the Hartree-Fock (HF) and Density Functional Theory (DFT) methods.

2.1. Hartree-Fock (HF) Theory: A Foundational Approach

HF theory approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally efficient and providing a reasonable first approximation of the molecular orbitals, HF theory neglects the instantaneous correlation between the motions of electrons. This omission can lead to inaccuracies in predicting certain molecular properties.

2.2. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has become the method of choice for many applications in computational chemistry due to its favorable balance of accuracy and computational cost.[5] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, a simpler quantity to handle than the complex many-electron wavefunction.

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. For molecules like 2-Phenylquinazolin-4-ol, hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), have consistently demonstrated high accuracy in predicting molecular geometries and electronic properties.[5][6][7]

2.3. The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate representation of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are commonly employed for organic molecules and offer a good compromise between accuracy and efficiency.[6][8] The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing the electronic structure of heteroatomic systems like 2-Phenylquinazolin-4-ol.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 2-Phenylquinazolin-4-ol.

3.1. Software Selection

A variety of software packages are available for performing quantum chemical calculations, including Gaussian, ORCA, and GAMESS. The choice of software will depend on user familiarity and available computational resources. For this guide, we will use a workflow that is generally applicable across these platforms.

3.2. Step-by-Step Methodology

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of 2-Phenylquinazolin-4-ol using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive quantum mechanical calculations from a high-energy, unrealistic conformation.

  • Geometry Optimization:

    • Objective: To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP. The choice of B3LYP is justified by its proven track record for providing accurate geometries for organic molecules containing heteroatoms.[5][7]

    • Basis Set: 6-311++G(d,p). This basis set is chosen to provide a high level of accuracy. The diffuse functions (++) are important for describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) allow for more flexibility in describing the bonding environment.[8]

    • Solvation Model: To mimic physiological conditions, it is often beneficial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose, with water or DMSO being common solvent choices.[5][9]

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

    • Procedure: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.

    • Validation: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the computational model.[6]

  • Electronic Property Calculations:

    • Objective: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

    • Key Parameters:

      • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, hybridization, and charge distribution within the molecule.

      • UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data.[5]

Visualizations

computational_workflow A 1. Molecule Building & Initial Geometry B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D D->B No E 4. Electronic Property Calculations D->E Yes F HOMO/LUMO Analysis E->F G MEP Mapping E->G H NBO Analysis E->H I TD-DFT (UV-Vis) E->I

Caption: A streamlined workflow for the quantum chemical analysis of 2-Phenylquinazolin-4-ol.

Caption: Chemical structure of 2-Phenylquinazolin-4-ol.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data that can be used to understand the properties of 2-Phenylquinazolin-4-ol.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.385N1-C2-N3125.8
C2-C1'1.482C2-N3-C4118.2
N3-C41.391N3-C4-O4121.5
C4=O41.228C4a-C4-O4120.3
C-H (avg)1.085C-C-C (avg, aromatic)120.0
Phenyl Twist--35.2

Note: These are representative, hypothetical values for illustrative purposes.

Interpretation: The optimized geometry reveals key structural features. For instance, the dihedral angle between the quinazolinone and phenyl rings indicates a non-planar conformation, which can have significant implications for receptor binding.[10]

Table 2: Key Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap (ΔE)4.36 eV
Dipole Moment3.45 D

Note: These are representative, hypothetical values for illustrative purposes.

Interpretation: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. A larger gap suggests lower reactivity. The dipole moment indicates the overall polarity of the molecule, which is crucial for understanding its solubility and ability to cross biological membranes.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and predictive framework for investigating the molecular properties of 2-Phenylquinazolin-4-ol. The methodologies outlined in this guide, centered around DFT with the B3LYP functional and a robust basis set, offer a reliable approach for obtaining accurate structural and electronic data. These computational insights can be invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating calculated electronic properties with experimentally observed biological activity.

  • Rational Drug Design: Guiding the synthesis of new derivatives with improved pharmacological profiles.

  • Spectroscopic Characterization: Aiding in the interpretation of experimental spectra.

  • Molecular Docking: Providing an accurate initial conformation for docking studies to investigate protein-ligand interactions.[11][12]

By integrating these computational techniques into the drug discovery workflow, researchers can make more informed decisions, ultimately accelerating the development of novel and effective quinazolinone-based therapeutics.

References

Sources

The Quinazolinone Scaffold in Nature: Biosynthesis, Isolation, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While often associated with synthetic libraries, this scaffold is deeply rooted in evolutionary biochemistry.

This guide analyzes the natural occurrence of quinazolinone derivatives, moving beyond simple enumeration to explore the biosynthetic logic , isolation methodologies , and molecular mechanisms that make these compounds potent therapeutic leads. We focus specifically on the transition from raw biological material to purified, bioactive chemical entities.

Biosynthetic Logic: The Anthranilic Acid Pathway

To understand where to find quinazolinones, one must understand how nature constructs them. Unlike alkaloids derived strictly from tryptophan, quinazolinones predominantly emerge from the anthranilic acid (vitamin L1) pathway.

The core biosynthesis involves the condensation of anthranilic acid with an amide donor. In plants and microorganisms, this is often a self-validating cascade where the diversity of the "R" group is determined by the amino acid partner (e.g., L-aspartate, L-tryptophan) or acetate units utilized during cyclization.

Mechanism of Biosynthesis

The following pathway illustrates the enzymatic logic found in Rutaceae plants and Penicillium fungi, leading to the formation of the core quinazolinone skeleton.

Biosynthesis Anthranilic Anthranilic Acid Intermediate N-Acyl Anthranilamide (Intermediate) Anthranilic->Intermediate Activation (CoA/ATP) AmineDonor Amine Donor (Aspartate/Tryptophan) AmineDonor->Intermediate Amide Bond Formation Cyclization Enzymatic Cyclization (Condensation) Intermediate->Cyclization Quinazolinone Quinazolin-4(3H)-one Core Scaffold Cyclization->Quinazolinone -H2O

Figure 1: General biosynthetic pathway of the quinazolinone scaffold via anthranilic acid condensation.

Natural Reservoirs & Pharmacological Profile

Natural quinazolinones are not randomly distributed; they are concentrated in specific families of the plant kingdom (Rutaceae, Acanthaceae, Hydrangeaceae) and specific fungal strains.

Comparative Data of Key Derivatives

The following table synthesizes the most chemically significant natural quinazolinones.

CompoundPrimary SourceClassValidated Mechanism of Action
Vasicine (Peganine) Adhatoda vasica (Leaves)Pyrrolo-quinazolinoneBronchodilation via anticholinergic action; Respiratory stimulant.
Febrifugine Dichroa febrifuga (Roots)Piperidine-quinazolinoneAntimalarial: Inhibits prolyl-tRNA synthetase (PfcPRS).[1][2]
Luotonin A Peganum nigellastrumPyrrolo-quinazolinoquinolineAnticancer: Topoisomerase I poison (stabilizes DNA-cleavage complex).[3][4]
Rutaecarpine Evodia rutaecarpaIndolo-quinazolinoneAnti-inflammatory: COX-2 inhibition; TRPV1 agonism.
Chaetominine Chaetomium sp. (Fungi)Peptidyl-quinazolinoneCytotoxicity against leukemia cell lines (K562).

Technical Workflow: Isolation of Vasicine

Protocol Integrity Level: High (Self-Validating)

Isolating quinazolinone alkaloids requires navigating their solubility switch. They are soluble in acidic water (as salts) and organic solvents (as free bases). The following protocol for extracting Vasicine from Adhatoda vasica utilizes a classic Acid-Base extraction, optimized for high purity.

Reagents & Equipment
  • Raw Material: Dried, powdered leaves of A. vasica (Mesh size 75µ).[5]

  • Solvents: 5% HCl, Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃), Methanol.

  • Stationary Phase: Silica gel (60–120 mesh).

Step-by-Step Isolation Protocol
  • Acid Extraction (Protonation):

    • Macerate 100g of leaf powder in 500mL of 5% HCl for 24 hours.

    • Causality: The acid protonates the N-1 or N-3 nitrogen, converting the alkaloid into a water-soluble hydrochloride salt, separating it from non-polar chlorophyll and lipids.

    • Filter the mixture.[6] Retain the filtrate (Acidic aqueous layer).

  • Basification (The "Switch"):

    • Adjust the pH of the filtrate to pH 9–10 using NH₄OH.

    • Observation: A precipitate or turbidity indicates the regeneration of the free base alkaloid, which is now insoluble in water.

  • Organic Partitioning:

    • Extract the alkaline aqueous solution with Chloroform (3 x 200mL) in a separatory funnel.

    • Collect the bottom organic layer (Chloroform) which now contains the free base Vasicine.

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification (Column Chromatography):

    • Load the crude residue onto a Silica gel column.[7]

    • Mobile Phase Gradient: Elute with Chloroform:Methanol (start 100:0, gradate to 90:10).

    • Validation: Collect fractions. Spot on TLC plate (Solvent: CHCl₃:MeOH 9:1). Vasicine typically appears at Rf ~0.56 .

  • Crystallization:

    • Recrystallize the pooled fractions using Ethanol.

    • Quality Control: Confirm purity via Melting Point (210°C) and HPLC.

Isolation Raw Raw Plant Material (Adhatoda vasica) AcidExt Acid Extraction (pH 2) Solubilizes Alkaloid Salts Raw->AcidExt Basify Basification (pH 10) Regenerates Free Base AcidExt->Basify Filter & Add NH4OH OrgExt Chloroform Extraction Partitioning Basify->OrgExt Phase Separation Chrom Column Chromatography (Silica Gel) OrgExt->Chrom Concentrate Pure Pure Vasicine (Crystals) Chrom->Pure Elution & Cryst.

Figure 2: Acid-Base extraction workflow for quinazolinone alkaloids.

Mechanism of Action: The Febrifugine Paradigm

While Vasicine affects adrenergic/cholinergic receptors, Febrifugine (from Dichroa febrifuga) represents a more sophisticated molecular target interaction. It is a potent antimalarial that fell out of favor due to emetic side effects but has seen a resurgence through its synthetic analogue, Halofuginone.

The Target: Prolyl-tRNA Synthetase (PfcPRS)

Febrifugine does not kill malaria parasites by traditional heme-detoxification inhibition (like Chloroquine). Instead, it targets protein translation fidelity.

  • Competitive Inhibition: Febrifugine mimics the structure of Proline and ATP.

  • Binding: It binds to the active site of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PfcPRS).[2]

  • The Cascade:

    • Inhibition prevents the charging of tRNA with Proline.[2]

    • Accumulation of uncharged tRNA occurs.[2]

    • This triggers the Amino Acid Response (AAR) pathway (via GCN2 kinase phosphorylation of eIF2α).

    • Result: Global shutdown of protein synthesis in the parasite.[1]

FebrifugineMechanism Febrifugine Febrifugine / Halofuginone Target Target: PfcPRS Enzyme (Prolyl-tRNA Synthetase) Febrifugine->Target Binds Active Site Inhibition Competitive Inhibition (Mimics Proline-AMP) Target->Inhibition tRNA Accumulation of Uncharged tRNA Inhibition->tRNA Stress Activation of AAR Pathway (GCN2 Kinase) tRNA->Stress Death Translational Arrest & Parasite Death Stress->Death

Figure 3: Mechanism of Febrifugine-induced translational arrest in Plasmodium falciparum.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[8] Link

  • Wang, H., et al. (2003).[3] Luotonin A: A naturally occurring human DNA topoisomerase I poison.[3][9] Journal of the American Chemical Society, 125(45), 13628-13629. Link[3]

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[1][2] Nature Chemical Biology, 8(3), 311-317. Link

  • Latha, K. S., et al. (2017).[10] Isolation and characterization of Vasicine from Adhatoda vasica.[6][10][11][12] International Journal of Research and Development in Pharmacy & Life Sciences, 6(2), 2568-2573. Link

  • He, D., et al. (2017). Pharmaceutical prospects of naturally occurring quinazolinone and its derivatives. Fitoterapia, 119, 136-149.[13] Link[13]

Sources

Methodological & Application

Green Synthesis of 2-Phenylquinazolin-4-ol: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Phenylquinazolin-4-ol, a core heterocyclic scaffold in numerous pharmacologically active compounds, has traditionally relied on methods that often involve hazardous solvents, harsh reaction conditions, and expensive or toxic catalysts.[1][2] This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of modern, green synthetic alternatives that align with the principles of sustainable chemistry. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of various eco-friendly approaches.

The Imperative for Greener Quinazolinone Synthesis

The quinazolinone moiety is a "privileged structure" in medicinal chemistry, forming the backbone of drugs with anti-inflammatory, analgesic, anticonvulsant, and even anticancer properties.[3][4][5] However, classical synthetic routes often carry a significant environmental burden.[1][2][6] Green chemistry offers a paradigm shift, focusing on the design of products and processes that minimize the use and generation of hazardous substances. This includes the use of benign solvents, renewable starting materials, energy-efficient reaction conditions, and catalyst-free or recyclable catalytic systems.[6][7]

Strategic Approaches to Green Synthesis

Several innovative strategies have emerged for the environmentally benign synthesis of 2-Phenylquinazolin-4-ol and its derivatives. These methods prioritize efficiency, safety, and sustainability.

Catalyst-Free and Solvent-Free Synthesis: The Ideal Green Reaction

The most elegant green synthesis involves the direct reaction of starting materials in the absence of both a catalyst and a solvent. This approach significantly reduces waste and simplifies product purification. A prominent example is the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes.

A simple and environmentally friendly method involves the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium.[8] This process boasts low cost, mild reaction conditions, a straightforward workup, and excellent yields without the need for a catalyst or hazardous organic solvents.[8] Another approach involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions, using oxygen as a green oxidant.[2]

Protocol 1: Catalyst-Free Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one in Water

This protocol describes the synthesis of the dihydro- a precursor that can be oxidized to 2-Phenylquinazolin-4-ol.

  • Materials:

    • 2-aminobenzamide

    • Benzaldehyde

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, suspend 2-aminobenzamide (1 mmol) and benzaldehyde (1 mmol) in 10 mL of deionized water.

    • Heat the mixture to reflux (100 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure product.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Green Chemistry

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method.[9][10] This technique often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods.[4][10][11]

Microwave synthesis is considered a green technique as it can reduce the use of volatile organic solvents and decrease energy consumption.[6] For the synthesis of quinazolinones, microwave assistance has been successfully employed in multi-component reactions, often under solvent-free conditions.[10]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a general method that can be adapted for the synthesis of 2-Phenylquinazolin-4-ol by using appropriate starting materials.

  • Materials:

    • Anthranilic acid

    • Benzoyl chloride

    • Aniline (or other primary amine)

  • Procedure:

    • Place equimolar amounts of anthranilic acid, benzoyl chloride, and aniline in a microwave-safe reaction vessel.

    • Irradiate the mixture in a scientific microwave system at a power of 560 W for 7-10 minutes.[4]

    • After irradiation, cool the vessel to room temperature.

    • Add a small amount of ethanol to the crude product and mix thoroughly.

    • Pour the solution into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, dry it, and recrystallize from ethanol to obtain the purified quinazolinone.[4]

Ultrasound-Assisted Green Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic tool.[12][13][14][15] Acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates.[12] Like microwave-assisted synthesis, ultrasound-assisted methods often lead to shorter reaction times and higher yields under milder conditions.[14][15]

Benign Catalysts and Solvents: A Greener Reaction Environment

The choice of catalyst and solvent is paramount in green chemistry. Replacing hazardous reagents with environmentally friendly alternatives is a key strategy.

  • Green Catalysts: Lactic acid has been reported as a novel, green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions.[16] Copper(II) acetate is another example of an environmentally benign catalyst used in the synthesis of quinazolin-4-ones.[17][18]

  • Green Solvents: Water is the most desirable green solvent due to its availability, non-toxicity, and non-flammability.[8][19] Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green reaction media.[6][20] They are often biodegradable, have low vapor pressure, and can be easily prepared.[6][20]

Protocol 3: Lactic Acid Catalyzed Solvent-Free Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

  • Materials:

    • 2-aminobenzamide

    • Aromatic aldehyde (e.g., Benzaldehyde)

    • Lactic acid

  • Procedure:

    • In a round-bottom flask, mix 2-aminobenzamide (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of lactic acid.

    • Heat the mixture at 70 °C under solvent-free (neat) conditions with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be purified by recrystallization from a suitable solvent like ethanol.[16]

Comparative Analysis of Green Synthesis Methods

To facilitate the selection of the most appropriate method for a specific application, the following table summarizes the key parameters of the discussed green synthesis approaches.

MethodCatalystSolventEnergy SourceTypical Reaction TimeTypical Yield (%)Key Advantages
Catalyst-Free in WaterNoneWaterConventional HeatingSeveral hours>90Environmentally benign, low cost, simple workup.[8]
Solvent-Free (t-BuONa)t-BuONaNoneConventional Heating24 hoursup to 84Avoids hazardous solvents and transition metals.[2]
Microwave-AssistedNone or various catalystsOften NoneMicrowave Irradiation4-10 minutes80-95Rapid reaction rates, high yields, energy efficient.[4][9][11]
Lactic Acid CatalysisLactic AcidNoneConventional HeatingShortSatisfactoryUses a green, biodegradable catalyst.[16]
Copper-CatalyzedCu(II) acetateAnisoleConventional/MicrowaveVariesGood to excellentUtilizes an environmentally benign metal catalyst.[17][18]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

General Mechanism for Quinazolinone Formation

The formation of the quinazolinone ring typically proceeds through a cyclocondensation reaction. In the case of the reaction between 2-aminobenzamide and an aldehyde, the mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final product.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Oxidation A 2-Aminobenzamide C Schiff Base Intermediate A->C + Benzaldehyde B Benzaldehyde B->C D Cyclized Intermediate C->D Nucleophilic Attack E 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one D->E - H2O F 2-Phenylquinazolin-4-ol E->F Oxidation

Caption: General reaction mechanism for the synthesis of 2-Phenylquinazolin-4-ol.

Experimental Workflow Visualization

A well-structured experimental workflow ensures reproducibility and efficiency.

G start Start reactants Mix Reactants (e.g., 2-aminobenzamide, Benzaldehyde) start->reactants reaction_condition Apply Reaction Conditions (e.g., Microwave, Ultrasound, Heat) reactants->reaction_condition monitoring Monitor Reaction (TLC) reaction_condition->monitoring monitoring->reaction_condition Incomplete workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Complete purification Purification (Filtration, Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the green synthesis of 2-Phenylquinazolin-4-ol.

Conclusion and Future Perspectives

The transition to greener synthetic methods for pharmacologically important molecules like 2-Phenylquinazolin-4-ol is not just an environmental necessity but also a scientific and economic advantage. The protocols and strategies outlined in this guide demonstrate that high efficiency, operational simplicity, and sustainability can be achieved simultaneously. Future research will likely focus on the development of even more efficient and recyclable catalysts, the use of bio-based starting materials, and the application of flow chemistry to further enhance the green credentials of quinazolinone synthesis.

References

  • Nguyen, V. T. B., et al. (2022). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. [Link]

  • Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). [Link]

  • Collet, J. W., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. [Link]

  • ResearchGate. (n.d.). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. [Link]

  • Abdel-hafez, S. M., et al. (2022). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. PubMed, 35(1), 1020-1033. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. [Link]

  • National Institutes of Health (NIH). (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. [Link]

  • RSC Publishing. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. [Link]

  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • PubMed Central. (n.d.). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. [Link]

  • ResearchGate. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. [Link]

  • ResearchGate. (2022). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • CyberLeninka. (2023). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. [Link]

  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • ResearchGate. (n.d.). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. [Link]

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. [Link]

  • National Institutes of Health (NIH). (n.d.). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link]

  • ResearchGate. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple, Efficient, and Eco-Friendly Method for the Preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one Derivatives. [Link]

  • SciELO. (n.d.). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H)-one analogues. [Link]

  • Beilstein Publishing. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. [Link]

  • ACS Publications. (2022). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (n.d.). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. [Link]

  • PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • PubMed. (2010). Ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-(1H)-(thio)ones catalyzed by Sm(ClO(4))(3). [Link]

Sources

Microwave-assisted synthesis of 2-Phenylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4-ol

Executive Summary

Topic: High-Efficiency Synthesis of 2-Phenylquinazolin-4-ol via Microwave Irradiation. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Core Value: This protocol replaces the prolonged thermal reflux (12–24 hours) of the classical Niementowski or cyclocondensation reactions with a rapid (<20 minute) microwave-assisted method. It highlights the synthesis of the 2-phenyl derivative, a critical pharmacophore in anticancer (tubulin inhibition) and anti-inflammatory drug discovery.

Scientific Background & Rationale

The Scaffold & Tautomerism

2-Phenylquinazolin-4-ol exists in a tautomeric equilibrium with 2-phenylquinazolin-4(3H)-one. While the "one" form (amide) is thermodynamically predominant in the solid state and polar solvents, the "ol" form (enol) is chemically significant for O-alkylation reactions.

  • Structure A (Lactam/One): 2-phenylquinazolin-4(3H)-one (Dominant)

  • Structure B (Lactim/Ol): 2-phenylquinazolin-4-ol (Reactive intermediate)

Why Microwave?

Conventional synthesis often involves the condensation of anthranilic acid with benzoyl chloride or benzamide at high temperatures (>180°C) using polyphosphoric acid (PPA) or prolonged reflux in acetic anhydride. These methods suffer from:

  • Thermal Gradients: Inefficient heat transfer leading to side products (e.g., charring).

  • Slow Kinetics: Activation energy barriers require hours to overcome.

  • Microwave Advantage: Direct dielectric heating of polar intermediates (specifically the ionic transition states) accelerates the rate-determining step—typically the cyclodehydration—by factors of 10–50x.

Reaction Chemistry & Mechanism

This guide focuses on the Benzoxazinone Intermediate Route , widely regarded as the most robust protocol for generating 2-substituted quinazolinones with high purity.

The Pathway:

  • N-Acylation: Anthranilic acid reacts with benzoyl chloride to form N-benzoylanthranilic acid.

  • Cyclodehydration 1: Rapid cyclization yields the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate.

  • Aminolysis & Cyclodehydration 2: Reaction with ammonium acetate opens the oxazine ring and re-closes it with nitrogen to form the final quinazolinone.

ReactionMechanism Figure 1: Mechanistic Pathway via Benzoxazinone Intermediate AA Anthranilic Acid NBA N-Benzoylanthranilic Acid (Intermediate) AA->NBA N-Acylation (Fast) BC Benzoyl Chloride BC->NBA N-Acylation (Fast) BZ 2-Phenyl-4H-3,1- benzoxazin-4-one NBA->BZ MW Irradiation Cyclodehydration (-H2O) QONE 2-Phenylquinazolin- 4(3H)-one BZ->QONE + NH4OAc Ring Expansion (-AcOH) NH4 Ammonium Acetate (Nitrogen Source) QOL 2-Phenylquinazolin- 4-ol (Tautomer) QONE->QOL Tautomerism

Figure 1: The reaction proceeds through a benzoxazinone intermediate, which is highly reactive toward nitrogen nucleophiles under microwave irradiation.[1][2][3][4]

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover, Anton Paar Monowave) is preferred for precise temp/pressure control. Note: Domestic ovens are unsafe for organic synthesis due to standing waves and lack of stirring.

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • Anthranilic acid (99%)[5]

    • Benzoyl chloride (Reagent grade)

    • Ammonium acetate (NH₄OAc)

    • Pyridine (Catalyst/Solvent) or Acetic Acid

    • Ethanol (for purification)[1][4][6][7]

One-Pot, Two-Stage Protocol (Recommended)

This method minimizes handling of the moisture-sensitive benzoxazinone intermediate.

Stage 1: Formation of Benzoxazinone

  • Load: In a 10 mL microwave vial, add Anthranilic Acid (1.0 mmol, 137 mg) and Pyridine (0.5 mL).

  • Add: Slowly add Benzoyl Chloride (1.1 mmol, 128 µL) dropwise (exothermic reaction).

  • Seal & Irradiate:

    • Temp: 100°C

    • Time: 2 minutes

    • Power: Dynamic (Max 100W)

    • Observation: The solution typically turns yellow/orange.

Stage 2: Conversion to Quinazolinone 4. Open: Carefully de-cap the vial (after cooling). 5. Add: Add Ammonium Acetate (5.0 mmol, 385 mg) and Glacial Acetic Acid (0.5 mL) or DMF (0.5 mL). 6. Seal & Irradiate:

  • Temp: 140°C
  • Time: 10 minutes
  • Power: Dynamic (Max 200W)
  • Stirring: High (magnetic stir bar is essential).
  • Work-up:
  • Pour the hot reaction mixture into ice-cold water (20 mL).
  • A solid precipitate (white to pale yellow) will form immediately.
  • Filter the solid using a Buchner funnel.
  • Wash with cold water (2 x 10 mL) to remove excess ammonium acetate and pyridine.
Alternative "Green" Oxidative Protocol

Best for substituting the phenyl ring with sensitive groups.

  • Reactants: 2-Aminobenzamide (1 mmol) + Benzaldehyde (1 mmol) + Iodine (0.1 mmol, catalyst).

  • Solvent: Ethanol or Solvent-Free.

  • MW Conditions: 120°C for 10 mins.

  • Mechanism: Cyclization to dihydroquinazolinone followed by oxidative aromatization by Iodine.

Data Analysis & Validation

Optimization Data (Solvent vs. Yield)

Comparison of reaction efficiency for the One-Pot Method.

Solvent SystemTemperatureTime (Total)Isolated YieldPurity (HPLC)
Pyridine / NH₄OAc (Rec.) 140°C 12 min 92% >98%
Ethanol (Reflux)80°C12 hours65%85%
Solvent-Free (Alumina)150°C8 min78%90%
DMF160°C15 min88%95%
Characterization Checkpoints
  • Physical Appearance: White to off-white needles (recrystallized from Ethanol).

  • Melting Point: 238–240°C (Lit. value: ~239°C).

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3). Product R_f ≈ 0.4 (Starting material R_f ≈ 0.6).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 ppm (s, 1H): Broad singlet for -NH (Lactam) or -OH (Lactim). Diagnostic peak.

    • δ 8.1–7.5 ppm (m, 9H): Aromatic protons (Quinazoline core + Phenyl ring).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete ring closureIncrease Stage 2 temp to 160°C or extend time by 5 mins. Ensure excess NH₄OAc (5 eq).
Sticky Product Residual Pyridine/AcidWash crude solid thoroughly with cold water and hexanes. Recrystallize from hot ethanol.
Vial Failure Excessive PressureDo not exceed 250 psi. Use a vessel with a pressure release active vent.
Charring Hot spotsEnsure vigorous stirring. Use "PowerMax" or air-cooling feature to prevent thermal runaway.

Safety Note: Benzoyl chloride is a lachrymator. Pyridine is toxic. All microwave reactions must be performed in a fume hood. Always allow vessels to cool to <50°C before opening.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry.[8] URL:[Link]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. Source: Bentham Science / Current Microwave Chemistry. URL:[Link]

  • Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Source: ResearchGate / Heterocyclic Communications. URL:[Link][2]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using pinane. Source: RSC Advances / NIH. URL:[Link]

Sources

Anticancer activity of 2-Phenylquinazolin-4-ol on cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Investigating the Anticancer Activity of 2-Phenylquinazolin-4-ol and Its Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The quinazolinone scaffold, particularly the 2-phenylquinazolin-4-ol core, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers investigating the cytotoxic and mechanistic properties of 2-phenylquinazolin-4-ol derivatives in cancer cell lines. It amalgamates field-proven insights with detailed experimental protocols, explaining not just the steps to be taken, but the scientific rationale that underpins them. We will explore the primary mechanisms of action—apoptosis and cell cycle arrest—and provide robust, self-validating protocols for their assessment.

The Scientific Rationale: Why 2-Phenylquinazolin-4-ol?

The quinazolinone nucleus is a bicyclic heterocyclic compound that serves as a versatile backbone for developing targeted anticancer agents.[1] Its structural flexibility allows for modifications at multiple positions, enabling the fine-tuning of its interaction with various biological targets to modulate critical cellular pathways involved in cancer progression.[1][2] Numerous derivatives have shown efficacy against a range of malignancies, including breast, lung, colon, and leukemia, by targeting key proteins involved in cell proliferation and survival.[2][3]

This guide focuses on elucidating the anticancer potential of novel 2-phenylquinazolin-4-ol analogues by establishing their cytotoxic profile and dissecting the molecular mechanisms responsible for their activity.

Core Mechanisms of Anticancer Activity

Research has revealed that 2-phenylquinazolin-4-ol and its related compounds primarily exert their anticancer effects through two interconnected cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: The Primary Execution Pathway

Apoptosis is a regulated process of cell suicide essential for removing damaged or unwanted cells.[1] Most quinazolinone derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway .[1] This is a critical insight, as it directs our mechanistic studies toward the B-cell lymphoma 2 (Bcl-2) family of proteins, which are the master regulators of this pathway.

The general mechanism involves the compound upsetting the delicate balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[1] By inhibiting anti-apoptotic proteins or upregulating pro-apoptotic ones, the compound causes the permeabilization of the mitochondrial outer membrane.[1] This event leads to the release of cytochrome c into the cytoplasm, which complexes with Apaf-1 to activate the initiator caspase-9, and subsequently, the executioner caspase-3, culminating in cell death.[1][4]

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade Compound 2-Phenylquinazolin-4-ol Derivative Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bad) Compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Prevents permeability Bax->Mito Induces permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 2-phenylquinazolin-4-ol derivatives.

Induction of Cell Cycle Arrest

Before undergoing apoptosis, cancer cells treated with quinazolinone derivatives are often arrested at specific checkpoints in the cell cycle.[5] This is a cellular defense mechanism to halt the proliferation of cells that may have sustained DNA damage. The most commonly observed arrest points are the G2/M phase, preventing entry into mitosis, or the G0/G1 phase, halting progression into the DNA synthesis phase.[3][6] This effect is frequently linked to the modulation of key cell cycle regulators, such as p53 and p21.[1] Analyzing the cell cycle distribution provides crucial information on the cytostatic, as opposed to cytotoxic, effects of the compound.

Summary of In Vitro Efficacy: A Comparative Overview

The potency of quinazolinone derivatives can vary significantly based on their substitution patterns and the genetic makeup of the cancer cell line. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying this potency. Below is a summary of reported activities for various derivatives to provide a contextual baseline.

Compound Class/DerivativeCancer Cell Line(s)Reported IC50 (µM)Reference
2-Phenoxymethyl-3H-quinazolin-4-oneHL-60 (Leukemia)10.8 ± 0.9[4]
2-Thioquinazolinone Derivative "A"HCT-116, HeLa, MCF-74.47, 7.55, 4.04 respectively[7]
Quinazoline-oxymethyltriazole "8a"HCT-116 (Colon)5.33 (72h)[7]
Quinazoline-oxymethyltriazole "8a"HepG2 (Liver)7.94 (72h)[7]
2,4-disubstituted quinazoline "11"MDA-MB-231, MCF-7 (Breast)Moderate to good activity reported[3]
4-Aminoquinazoline "30"A549, SK-BR-3, MCF-7Potent activity, superior to lapatinib[3]

Experimental Workflow & Protocols

A logical and systematic workflow is essential for the comprehensive evaluation of a novel anticancer compound. The workflow should progress from a broad assessment of cytotoxicity to more detailed mechanistic assays.

G cluster_assays Primary & Secondary Assays start Cancer Cell Line Culture (e.g., MCF-7, A549, HCT-116) treat Seed Cells & Treat with 2-Phenylquinazolin-4-ol Derivative (Dose-response & Time-course) start->treat mtt Protocol 4.1: MTT Cytotoxicity Assay (Determine IC50) treat->mtt Primary Screen apoptosis Protocol 4.2: Annexin V/PI Apoptosis Assay (Quantify Apoptosis) treat->apoptosis Mechanistic Validation cellcycle Protocol 4.3: Propidium Iodide Cell Cycle Analysis (Determine Arrest Phase) treat->cellcycle Mechanistic Validation data Data Analysis & Interpretation mtt->data apoptosis->data cellcycle->data western Protocol 4.4: Western Blot Analysis (Probe Key Proteins) western->data data->western Target Confirmation

Caption: Overall experimental workflow for evaluating anticancer activity.

Protocol 4.1: Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • 2-Phenylquinazolin-4-ol derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylquinazolin-4-ol derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 4.2: Analysis of Apoptosis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 2-phenylquinazolin-4-ol derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free detachment solution to preserve membrane integrity. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9] By staining a population of permeabilized cells and analyzing them with a flow cytometer, one can quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2.

  • Harvesting: Harvest all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C. This is a critical step for accurate DNA staining.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to model the resulting DNA histogram and determine the percentage of cells in each phase.

Protocol 4.4: Western Blot Analysis for Mechanistic Studies

Principle: Western blotting is used to detect specific proteins in a sample. It allows for the confirmation of the apoptotic mechanism by probing for key proteins in the signaling cascade. For example, one can observe the cleavage (activation) of Caspase-3 or changes in the expression levels of Bcl-2 and Bax proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Protein Extraction: Treat cells as previously described, then lyse them on ice using RIPA buffer. Quantify the protein concentration of the lysates.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved from [Link]

  • Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. (n.d.). PubMed. Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). National Institutes of Health. Retrieved from [Link]

  • Cell cycle arrest – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Targeting Cancer Hallmarks Using Selected Food Bioactive Compounds: Potentials for Preventive and Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate Derivatives as Anticancer Agents via Tubulin Inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (n.d.). MDPI. Retrieved from [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (n.d.). ScienceDirect. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). National Institutes of Health. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). National Institutes of Health. Retrieved from [Link]

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. (2022). PubMed. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. (n.d.). ResearchGate. Retrieved from [Link]

Sources

High-throughput screening of 2-Phenylquinazolin-4-ol libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of 2-Phenylquinazolin-4-ol Libraries for the Identification of Novel Kinase Inhibitors

Abstract

The 2-phenylquinazolin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its versatile structure allows for interaction with a wide range of biological targets, most notably protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[1][3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from 2-phenylquinazolin-4-ol-based chemical libraries. We present a detailed protocol for a robust, fluorescence-based biochemical assay, along with principles of data analysis, hit validation, and quality control, ensuring a scientifically rigorous and efficient screening process.

Scientific Foundation: The Rationale for Screening 2-Phenylquinazolin-4-ol Libraries

The quinazoline core is a cornerstone of modern targeted therapy. Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, feature this scaffold and function by targeting the epidermal growth factor receptor (EGFR) family of kinases.[1][3][5] The 2-phenylquinazolin-4-ol structure is particularly adept at fitting into the ATP-binding pocket of many kinases, where the quinazoline ring system can form critical hydrogen bonds and the appended phenyl group can be modified to achieve potency and selectivity through interactions with surrounding hydrophobic regions.[6]

Given this precedent, screening libraries of diverse 2-phenylquinazolin-4-ol derivatives is a highly validated strategy for discovering new inhibitors against both well-established and novel kinase targets. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate thousands to millions of such compounds, identifying starting points for drug design and development.[7][8][9]

Assay Selection: A Fluorescence Polarization Approach for Kinase Activity

For a successful HTS campaign, the chosen assay must be sensitive, robust, cost-effective, and amenable to automation.[8] A fluorescence polarization (FP) based immunoassay is an excellent choice for monitoring kinase activity and meets these criteria.[10][11]

Principle of the FP Kinase Assay:

The core principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[10]

  • Initial State (No Inhibition): The kinase actively phosphorylates a small, fluorescently labeled peptide substrate. This phosphorylated peptide is then specifically recognized and bound by a large anti-phosphopeptide antibody. The resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization signal.

  • Inhibited State: In the presence of an effective inhibitor from the 2-phenylquinazolin-4-ol library, the kinase is unable to phosphorylate the substrate. The small, fluorescent peptide remains unbound by the antibody and tumbles rapidly in solution. This rapid motion results in a low fluorescence polarization signal.

This inverse relationship between kinase activity and the FP signal provides a clear and quantitative readout for identifying inhibitory compounds.[10]

cluster_0 Active Kinase (Low Polarization) cluster_1 Inactive Kinase (High Polarization) Kinase Kinase Substrate_F Fluorescent Substrate Kinase->Substrate_F No Phosphorylation Low_FP Low Polarization (Rapid Tumbling) Substrate_F->Low_FP Remains Free Inhibitor 2-Phenylquinazolin-4-ol Inhibitor Inhibitor->Kinase Inhibition Antibody Antibody Kinase_A Kinase Substrate_P_F Phosphorylated Fluorescent Substrate Kinase_A->Substrate_P_F Phosphorylation High_FP High Polarization (Slow Tumbling) Substrate_P_F->High_FP Antibody_A Antibody Antibody_A->Substrate_P_F Binding

Caption: Principle of the Fluorescence Polarization (FP) Kinase Assay.

Experimental Design and Protocols

This protocol is designed for a 384-well microplate format, a standard for HTS, to conserve reagents and maximize throughput.

Materials and Reagents
  • Compound Library: 2-Phenylquinazolin-4-ol library dissolved in 100% DMSO.

  • Target Kinase: Recombinant kinase of interest (e.g., EGFR, VEGFR).

  • Kinase Substrate: Fluorescently labeled peptide substrate (e.g., FITC-labeled).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Detection Antibody: Anti-phosphopeptide antibody.

  • Assay Plates: Low-volume, black, flat-bottom 384-well plates.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Gefitinib for EGFR).

  • Buffers and Solutions:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Stop/Detection Buffer: Assay buffer containing the detection antibody and EDTA to chelate Mg²⁺ and stop the kinase reaction.

HTS Workflow Diagram

HTS_Workflow cluster_Prep Preparation cluster_Screen Screening cluster_Analysis Analysis & Validation Lib_Plate 1. Library Plating (2-Phenylquinazolin-4-ol) Assay_Plate 2. Assay Plate Prep (Buffer, Kinase) Compound_Add 3. Compound Transfer (Nanoliter Dispensing) Assay_Plate->Compound_Add ATP_Add 4. Reaction Initiation (Add ATP/Substrate Mix) Compound_Add->ATP_Add Incubate 5. Incubation (Room Temp) ATP_Add->Incubate Stop_Detect 6. Reaction Stop & Detection Reagent Incubate->Stop_Detect Read_Plate 7. Data Acquisition (FP Plate Reader) Stop_Detect->Read_Plate Data_QC 8. Data Analysis & Quality Control (Z') Read_Plate->Data_QC Hit_ID 9. Primary Hit ID Data_QC->Hit_ID Hit_Val 10. Hit Validation (IC50, Orthogonal Assays) Hit_ID->Hit_Val

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Screening Protocol
  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the 2-phenylquinazolin-4-ol library stock plates (typically 1 mM in DMSO) to the 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Control Wells:

    • Negative Controls (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Controls (100% Inhibition): Dispense 50 nL of a control inhibitor solution (e.g., 100 µM Gefitinib in DMSO for a final concentration of 1 µM).

  • Kinase Addition: Add 5 µL of 2X kinase solution (prepared in Assay Buffer) to all wells. Gently centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of 2X ATP/fluorescent substrate solution (prepared in Assay Buffer) to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Kinase Reaction: Incubate for 60 minutes at room temperature. Note: Incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to all wells. This stops the reaction and introduces the antibody for FP detection.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-phosphopeptide binding equilibrium.

  • Data Acquisition: Read the plates on a fluorescence polarization-capable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

ParameterVolume/Concentration
Plate Format384-well, low-volume
Compound Transfer Volume50 nL
Final Compound Conc.10 µM
Final DMSO Conc.1%
Kinase Solution (2X)5 µL
ATP/Substrate Mix (2X)5 µL
Stop/Detection Solution10 µL
Total Assay Volume 20 µL
Table 1: Summary of HTS Assay Parameters.

Data Analysis and Hit Prioritization

Robust data analysis is essential to confidently identify true hits while minimizing false positives.[12][13]

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[12] It measures the separation between the positive and negative control signals.

Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent, robust assay
0 to 0.5Acceptable, may require optimization
< 0Unacceptable, assay has failed
Table 2: Interpretation of Z'-Factor Values.
Primary Hit Identification
  • Normalization: The raw FP data is normalized to percent inhibition using the plate controls: % Inhibition = 100 * [ (FP_sample - FP_pos) / (FP_neg - FP_pos) ]

  • Hit Selection: A primary hit is typically defined as a compound that exhibits an inhibition value greater than a specific threshold. A common starting point is a mean inhibition > 50% or a value exceeding three standard deviations from the mean of the negative controls.

The Self-Validating System: Hit Confirmation and Triage

A primary hit from a single-concentration screen is merely a starting point. A rigorous validation cascade is required to confirm activity and eliminate artifacts, ensuring trustworthiness in the results.[14]

  • Hit Confirmation: Re-test all primary hits in the same primary assay to confirm their activity and eliminate random errors.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This step is crucial for establishing a structure-activity relationship (SAR) for active chemical series.[15]

  • Orthogonal Assays: To rule out false positives caused by assay-specific interference (e.g., compound auto-fluorescence), hits should be validated in a mechanistically different, "orthogonal" assay.[16] This could be a label-free assay or a cell-based assay that measures the inhibition of a downstream signaling event.[17][18]

  • Promiscuity Counterscreens: Many HTS hits are "promiscuous inhibitors" that act non-specifically, often by forming aggregates.[16] It is critical to counterscreen hits in assays designed to detect this behavior (e.g., by including detergents that disrupt aggregation).

This multi-step validation process ensures that the final list of prioritized hits represents genuine, specific inhibitors of the target kinase, providing a solid foundation for subsequent hit-to-lead chemistry efforts.[7]

References

  • Time in Chicago, IL, US. (n.d.). Google.
  • Al-Salahi, R., et al. (2022). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI.
  • El-Damasy, D. A., et al. (2023). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. PubMed.
  • High-throughput screening: accelerating target-to-lead pipeline. (n.d.). Nuvisan.
  • Singh, S., et al. (2023). High throughput cell-based screening methods for cancer drug discovery. ScienceDirect.
  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Bosterbio.
  • Lieu, M. A., et al. (2007). A cell-based high-throughput screen to identify synergistic TRAIL sensitizers. PubMed.
  • High-throughput method used to identify cancer drug candid
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • High Throughput Screening (HTS). (n.d.).
  • Wang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Abdurakhmanova, N. R., et al. (2023). Methods for the Synthesis of 2-Phenylquinazolin-4-one and Studying Methylation Reactions in Different Solvents. AIP Publishing.
  • Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices.
  • Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online.
  • Al-Suhaimi, K. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC.
  • Bain, J., et al. (2007).
  • Ma, D., et al. (2018). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC.
  • Walker, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Abdel-Aziz, M., et al. (2014). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. PMC.
  • Li, D., et al. (2017).
  • Wu, G., et al. (2014). Fluorescence Polarization Assays in Small Molecule Screening. PMC.
  • Götte, M., et al. (2005). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. (2024). Preprints.org.
  • Verma, A., et al. (2021).
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • St-Germain, J. R., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Ota, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Zhang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Castagnolo, D., et al. (2009). Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry.
  • Structures of HDAC inhibitors comprising quinazoline as the cap group. (n.d.).
  • Label-Free Screening Small-Molecule Compound Libraries for Protein-Ligands Using a High-Throughput Optical Scanning Microscope. (n.d.). UC Davis.
  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
  • Quinazoline Based HDAC Dual Inhibitors. (n.d.). Encyclopedia MDPI.
  • Liu, X., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • Fluorescence-Based Techniques for the Identification of Small Biomolecules. (2024). eRepository @ Seton Hall.
  • El-Sayed, N. N. E., et al. (2025). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. PubMed.
  • Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • Al-Suhaimi, K. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed.
  • Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. (2018). Asian Journal of Chemistry.
  • de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • El-Gamal, M. I., et al. (2020).
  • Al-Rashood, S. T., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • Da Pozzo, E., et al. (2012).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenylquinazolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

2-Phenylquinazolin-4-ol, and its derivatives, are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The successful and high-yield synthesis of this scaffold is therefore of considerable interest. This guide will address common challenges encountered during its synthesis and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-Phenylquinazolin-4-ol?

The most prevalent methods for synthesizing the quinazolinone core involve the condensation of anthranilic acid derivatives with a suitable C1 source. For 2-Phenylquinazolin-4-ol, common starting materials include anthranilic acid and benzoyl chloride, or 2-aminobenzamide and benzaldehyde.[1] More recent, environmentally friendly methods utilize 2-aminobenzamide and benzyl alcohol.[3]

Q2: What is the general reaction mechanism?

The synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzyl alcohol is proposed to involve the initial oxidation of benzyl alcohol to benzaldehyde, followed by condensation with 2-aminobenzamide, intramolecular nucleophilic addition, and subsequent oxidative dehydrogenation to form the final product.[3]

Q3: What is a typical yield for this synthesis?

Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Traditional methods may result in moderate yields, while optimized and modern protocols can achieve yields of up to 84% or higher.[3] For instance, heating anthranilic acid and acetamide at high temperatures can produce related quinazolinones with yields up to 92%.[4]

Troubleshooting Guide

Low Yield

Q: My yield of 2-Phenylquinazolin-4-ol is consistently low. What are the potential causes and how can I address them?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

1. Suboptimal Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. For the synthesis from 2-aminobenzamide and benzyl alcohol, a temperature of 120°C for 24 hours has been shown to provide high yields.[3] Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause degradation of starting materials or the product.

  • Reaction Time: Ensure the reaction is proceeding to completion by monitoring it with Thin-Layer Chromatography (TLC).[5] Insufficient reaction time will result in a lower yield.

  • Catalyst: The choice and amount of catalyst are crucial. For some syntheses, a base like t-BuONa is used to promote the reaction.[3] In other cases, acid catalysts may be employed.[5] Ensure the catalyst is fresh and used in the correct stoichiometric ratio. Modern approaches also utilize milder and more efficient catalytic systems like ionic liquids or nanocatalysts.[5]

2. Purity of Reagents and Solvents:

  • Starting Materials: Impurities in your starting materials, such as anthranilic acid or benzaldehyde, can lead to side reactions and reduce the yield of the desired product. It is advisable to use high-purity reagents or purify them before use.

  • Solvents: The presence of water or other impurities in the solvent can interfere with the reaction. Use dry solvents, especially for moisture-sensitive reactions.

3. Inefficient Work-up and Purification:

  • Extraction: During the work-up, ensure that the pH is adjusted correctly to facilitate the complete extraction of the product into the organic layer.

  • Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, ensure that the conditions (e.g., temperature, solvent system) are optimized to maximize recovery. Cooling the mixture to a low temperature can often increase the amount of precipitated product.[5]

Side Product Formation

Q: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

A: Side product formation is a common cause of reduced yield and can complicate purification.

1. Common Side Products:

  • Unreacted Starting Materials: This is often due to incomplete reaction. Monitor the reaction by TLC to ensure all starting materials have been consumed.

  • Self-condensation Products: Aldehydes, in particular, can undergo self-condensation (aldol condensation) under certain conditions, leading to impurities.[5]

  • Over-oxidation or Degradation Products: Harsh reaction conditions, such as high temperatures or strong oxidants, can lead to the degradation of the desired product.[5]

2. Minimizing Side Product Formation:

  • Optimize Reaction Conditions: As with low yield, optimizing temperature, reaction time, and catalyst can significantly reduce side product formation.

  • Order of Addition of Reagents: In some cases, the order in which reagents are added can influence the reaction pathway and minimize side reactions.

  • Use of Protective Groups: If your starting materials contain sensitive functional groups, it may be necessary to use protecting groups to prevent unwanted side reactions.

Purification Challenges

Q: I am having difficulty purifying my 2-Phenylquinazolin-4-ol. What are the best methods?

A: The purification of 2-Phenylquinazolin-4-ol can be challenging due to the presence of structurally similar impurities.

1. Recrystallization:

  • Recrystallization is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Ethanol is a commonly used solvent for recrystallizing quinazolinone derivatives.[1]

2. Column Chromatography:

  • If recrystallization is not effective, column chromatography can be used to separate the product from impurities. A suitable solvent system for the mobile phase should be determined by TLC analysis.

3. Washing:

  • Washing the crude product with a suitable solvent can remove some impurities. For example, washing with cold water can remove residual catalyst.[5]

Experimental Protocols

Optimized Synthesis of 2-Phenylquinazolin-4-ol

This protocol is based on an environmentally benign pathway utilizing 2-aminobenzamide and benzyl alcohol.[3]

Materials:

  • 2-aminobenzamide

  • Benzyl alcohol

  • t-BuONa (tert-Butoxysodium)

  • Oxygen (or air)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzamide (1 mmol), benzyl alcohol (1.2 mmol), and t-BuONa (1.5 mmol).

  • Heat the mixture at 120°C under an oxygen atmosphere (a balloon of oxygen is sufficient) for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2-Phenylquinazolin-4-ol.

Data Presentation

ParameterConditionExpected YieldReference
Starting Materials 2-aminobenzamide, Benzyl alcoholUp to 84%[3]
Catalyst t-BuONaHigh[3]
Temperature 120°COptimal[3]
Reaction Time 24 hoursOptimal[3]
Atmosphere OxygenRequired for oxidation[3]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2-Aminobenzamide 2-Aminobenzamide Condensation Adduct Condensation Adduct 2-Aminobenzamide->Condensation Adduct Benzyl Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde Oxidation (t-BuONa, O2) Benzaldehyde->Condensation Adduct Condensation Cyclized Intermediate Cyclized Intermediate Condensation Adduct->Cyclized Intermediate Intramolecular Nucleophilic Addition 2-Phenylquinazolin-4-ol 2-Phenylquinazolin-4-ol Cyclized Intermediate->2-Phenylquinazolin-4-ol Oxidative Dehydrogenation

Caption: Proposed reaction mechanism for the synthesis of 2-Phenylquinazolin-4-ol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Conditions Verify Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Reagents Check Purity of Reagents and Solvents Check_Conditions->Check_Reagents Conditions OK Adjust_Conditions Adjust Temperature, Time, or Catalyst Check_Conditions->Adjust_Conditions Conditions Not Optimal Optimize_Workup Optimize Work-up and Purification Check_Reagents->Optimize_Workup Reagents Pure Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Reagents Impure Improve_Purification Modify Recrystallization or Chromatography Optimize_Workup->Improve_Purification Purification Inefficient Success Improved Yield Optimize_Workup->Success Purification Optimized TLC_Analysis Monitor by TLC TLC_Analysis->Check_Conditions Adjust_Conditions->TLC_Analysis Purify_Reagents->TLC_Analysis Improve_Purification->Success

Caption: A systematic workflow for troubleshooting low yields in synthesis.

References

  • Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... - ResearchGate . Available at: [Link]

  • An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions - ResearchGate . Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH . Available at: [Link]

  • Optimization of Synthesis Process of 4-Methylquinazoline . Available at: [Link]

  • Quinazolin-4-ones, Amide formation, 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, N - Scientific & Academic Publishing . Available at: [Link]

  • DFT‐Energy profiles for the synthesis of 2‐phenylquinazolin‐4(3H)‐one... - ResearchGate . Available at: [Link]

  • Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives - ResearchGate . Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal . Available at: [Link]

  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID . Available at: [Link]

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - NIH . Available at: [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH . Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press . Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI . Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH . Available at: [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC - NIH . Available at: [Link]

  • WO2023156675A1 - Process for purification of linagliptin - Google Patents.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC - PubMed Central . Available at: [Link]

Sources

Troubleshooting low bioactivity of 2-Phenylquinazolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity & Assay Inconsistencies Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists Status: Active | Version: 2.4 (Current)

Diagnostic Overview

Symptom: You have synthesized a series of 2-phenylquinazolin-4-ol derivatives.[1][2] They show promising docking scores or enzymatic inhibition but fail in cellular assays (high IC₅₀) or exhibit erratic dose-response curves.

Root Cause Analysis: The 2-phenylquinazolin-4-ol scaffold is a "privileged structure" in medicinal chemistry (EGFR, tubulin, PI3K inhibition), but it suffers from three notorious liabilities:

  • Tautomeric Ambiguity: The molecule rarely exists as the "4-ol" species in solution, confounding docking predictions.

  • "Brick Dust" Solubility: High crystallinity and planarity lead to poor aqueous solubility and membrane permeability.

  • Colloidal Aggregation: These derivatives are prone to forming promiscuous aggregates that inhibit enzymes non-specifically, leading to false positives in biochemical screens.[3]

Troubleshooting Modules (Q&A)

Module A: Structural Integrity & Tautomerism

Q: My docking simulations show a perfect H-bond between the 4-hydroxyl group and the target, but the synthesized compound is inactive. Why?

A: You are likely docking a "ghost" species. While drawn as 2-phenylquinazolin-4-ol (Lactim), this scaffold exists predominantly as 2-phenylquinazolin-4(3H)-one (Lactam) in both solid state and polar solutions (like DMSO or biological media).

  • The Mechanism: The proton on the oxygen (O-H) migrates to the nitrogen at position 3 (N-H). If your protein target requires the O-H group as a hydrogen bond donor, the molecule must pay a high energetic penalty to tautomerize back to the "active" 4-ol form.

  • The Fix:

    • Lock the Tautomer: Synthesize the O-methyl derivative (4-methoxy) to force the "ol-like" electronic distribution, or the N-methyl derivative to lock the "one" form. Test both to validate which pharmacophore binds.

    • Bioisosteres: Replace the hydroxyl group with an amine (4-aminoquinazoline) or a chloride to eliminate tautomeric ambiguity while maintaining H-bond potential.

Module B: Physicochemical Barriers (Solubility)

Q: We see activity in enzymatic assays, but zero potency in cell-based assays (A549/MCF-7). Is it metabolic instability?

A: Before blaming metabolism, check for "Brick Dust" properties. The 2-phenylquinazolin core is highly planar and aromatic. These molecules stack efficiently (π-π stacking), resulting in high melting points and extremely low aqueous solubility.

  • The Failure Mode: In cell culture media, the compound precipitates immediately upon dilution from DMSO. It never enters the cell.

  • Protocol Validation:

    • Visual Check: Inspect cell wells under 40x microscopy. Crystalline debris indicates precipitation.

    • Nephelometry: Run a kinetic solubility assay (Protocol below).

  • SAR Correction: Introduce aliphatic solubilizing groups (e.g., morpholine, piperazine) at the C6 or C7 positions to disrupt crystal packing and increase

    
     character.
    
Module C: Assay Interference (False Positives)

Q: Our IC₅₀ shifts dramatically when we change enzyme concentration or add detergent. Are we seeing specific inhibition?

A: You are likely detecting Colloidal Aggregation . Quinazolines are classic "frequent hitters" or PAINS (Pan-Assay Interference Compounds). They form microscopic colloidal particles that sequester enzymes, inhibiting them physically rather than chemically.

  • The Test: If your IC₅₀ increases (potency drops) significantly upon adding 0.01% Triton X-100 to the assay buffer, your compound is an aggregator, not a specific inhibitor.

Data & SAR Optimization

Table 1: SAR Optimization Matrix for 2-Phenylquinazolines

Molecular RegionCommon IssueOptimization StrategyEffect on Bioactivity
Position 4 (-OH/=O) Tautomeric penalty; poor H-bond donor.Replace with -NH₂ (Erlotinib-like) or -Cl.Locks tautomer; improves H-bond network.
Position 2 (Phenyl) Metabolic liability (hydroxylation); Planarity.Add ortho-substituents (F, Cl, Me).Twists phenyl ring out of plane (improves solubility); blocks metabolism.
Positions 6 & 7 "Dead" hydrophobic space.Add solubilizing tails (Morpholine, PEG chains).Critical for cell permeability and solubility.
Quinazoline Core

-stacking aggregation.
Saturate one ring (Tetrahydroquinazoline).Reduces planarity; increases

fraction (Fsp3).

Visualizations

Diagram 1: The Tautomer Trap & Binding Logic

Caption: Equilibrium between Lactam (dominant) and Lactim forms. Docking software often miscalculates the energy cost of this transition.

Tautomerism Lactam Dominant Species (Lactam / 4(3H)-one) High Stability Lactim Active Binding Species? (Lactim / 4-ol) Low Stability in Soln Lactam->Lactim Tautomerization (Energy Penalty) Target Protein Binding Pocket (Requires H-Bond Donor) Lactam->Target Steric/Electronic Clash Lactim->Target High Affinity Binding

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step workflow to diagnose the cause of low bioactivity in quinazoline derivatives.

Troubleshooting Start Problem: Low Bioactivity (High IC50 / No Cell Kill) CheckSolubility Step 1: Visual/Nephelometry Check Is it precipitating? Start->CheckSolubility CheckAgg Step 2: Detergent Test Add 0.01% Triton X-100 CheckSolubility->CheckAgg No (Clear) ResultPrecip Issue: Solubility Action: Add Morpholine/Piperazine at C6/C7 CheckSolubility->ResultPrecip Yes (Cloudy) CheckTautomer Step 3: Tautomer Check Synthesize N-Me vs O-Me analogs CheckAgg->CheckTautomer Activity Retained ResultAgg Issue: Aggregation (False Positive) Action: Discard or Rigidify Scaffold CheckAgg->ResultAgg Activity Lost w/ Detergent ResultBind Issue: Binding Mode Action: Switch to 4-amino or 4-chloro CheckTautomer->ResultBind Analogs Inactive Success Valid Hit Proceed to Lead Opt CheckTautomer->Success Analogs Active

Validated Experimental Protocols

Protocol A: Detergent-Based Aggregation Assay

Purpose: To rule out false positives caused by colloidal sequestration of enzymes.

  • Preparation: Prepare two parallel assay plates.

    • Plate A: Standard assay buffer.

    • Plate B: Assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Incubation: Incubate compound (at IC₅₀ concentration) with the enzyme for 15 minutes at RT.

  • Measurement: Add substrate and measure reaction velocity.

  • Interpretation:

    • If Inhibition Plate A >> Inhibition Plate B (e.g., 90% inhibition drops to 10%), the compound is an aggregator .

    • If Inhibition remains constant, the activity is specific .

Protocol B: Kinetic Solubility (Nephelometry)

Purpose: To determine the "brick dust" threshold.

  • Source: Prepare 10 mM stock solution of the derivative in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 μM (final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (absorbance at 600 nm or specialized nephelometer).

  • Threshold: Any increase in OD₆₀₀ > 0.005 above background indicates precipitation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands (PAINS and Aggregators).[4][5] Nature Discovery.

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones.[1][6][7] Organic & Biomolecular Chemistry.

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

  • Sassano, M. F., et al. (2013).[8] Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[8] Journal of Medicinal Chemistry.

Sources

Technical Support Center: Solid-Phase Synthesis Optimization of Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solid-phase synthesis of quinazolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can navigate the complexities of this versatile synthetic methodology with confidence.

Frequently Asked Questions (FAQs)

This section provides concise answers to common challenges encountered during the solid-phase synthesis of quinazolin-4-ones.

Q1: My overall yield of quinazolin-4-one is consistently low. What are the most likely causes?

Low overall yield can stem from several stages of the synthesis. The most common culprits are inefficient initial loading of the anthranilic acid derivative onto the solid support, incomplete cyclization to form the quinazolinone core, and product degradation during the final cleavage from the resin. Careful optimization of each of these steps is crucial for improving your yield.

Q2: How can I effectively monitor the progress of my reaction on the solid support?

Monitoring reactions on a solid support can be challenging. A practical approach is to cleave a small sample of the resin-bound product and analyze it by HPLC or LC-MS.[1] This allows for a direct assessment of the reaction's progress and the presence of any side products. On-bead analytical techniques, such as FT-IR and solid-state NMR, can also provide valuable information without the need for cleavage.[1][2]

Q3: What are the best practices for introducing substituents at the 2- and 3-positions of the quinazolin-4-one core?

A widely used method involves a two-step, one-pot synthesis.[3] First, an N-acyl-anthranilic acid is formed, which then cyclizes to a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4-one.[4] The choice of amine and reaction conditions will significantly influence the success of the substitution.

Q4: After cleavage, my final product is impure. What are the common sources of these impurities?

Impurities in the final product can arise from several sources. Incomplete reactions at any stage of the synthesis will result in the presence of starting materials or intermediates. Side reactions, such as the formation of byproducts during cyclization, can also occur.[5] Additionally, the harsh acidic conditions of the cleavage step can sometimes lead to the degradation of the target molecule. Careful purification, often by preparative HPLC, is typically required to isolate the desired product.[3]

Q5: How do I choose the correct cleavage cocktail for my specific quinazolin-4-one and solid support?

The selection of an appropriate cleavage cocktail is critical for obtaining a high yield of pure product. The choice depends on the type of resin used and the protecting groups on your quinazolin-4-one derivative. A common and effective cleavage cocktail for many applications is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[6] The scavenger is essential for quenching reactive cationic species that can cause side reactions. For sensitive compounds, more complex cocktails containing multiple scavengers may be necessary.[7][8][9]

Detailed Troubleshooting Guides

This section provides in-depth guidance on specific issues you may encounter at different stages of your synthesis.

Stage 1: Resin Loading and Starting Material Integrity
Q: I'm experiencing low loading efficiency of my anthranilic acid derivative onto the resin. How can I improve this?

Probable Cause: Inefficient activation of the carboxylic acid or steric hindrance can lead to poor loading.

Solution:

  • Optimize Activation: Ensure your activating agents (e.g., DIC/Oxyma) are fresh and used in the correct stoichiometry.

  • Double Coupling: For challenging couplings, performing a second coupling step can significantly improve loading efficiency.

  • Microwave Assistance: The use of microwave irradiation can often accelerate coupling reactions and improve yields.[10]

  • Resin Choice: Consider using a resin with a more accessible linker to minimize steric hindrance.

Stage 2: Formation of the Quinazolin-4-one Ring
Q: The cyclization to form the 2-substituted-4H-3,1-benzoxazin-4-one intermediate is incomplete. What can I do?

Probable Cause: Insufficient dehydration or suboptimal reaction conditions can hinder the ring-closure reaction.

Solution:

  • Dehydrating Agent: Acetic anhydride is commonly used to drive the cyclization. Ensure it is fresh and used in sufficient excess.[10]

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[5]

  • Monitoring: Use a test cleavage followed by HPLC analysis to determine the optimal reaction time for complete conversion.

Q: I am observing the formation of side products during the conversion of the benzoxazinone to the quinazolin-4-one. How can I minimize these?

Probable Cause: The benzoxazinone intermediate can be susceptible to hydrolysis or reaction with nucleophiles other than the desired primary amine.

Solution:

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous to prevent hydrolysis of the benzoxazinone intermediate.

  • Amine Stoichiometry: Use a sufficient excess of the primary amine to favor the desired reaction pathway.

  • Solid Support Effects: The choice of solid support can influence the reaction outcome. Some supports may promote side reactions.[5] Experiment with different supports (e.g., alumina, silica) to find the optimal one for your specific synthesis.[10]

Stage 3: Cleavage and Final Product Isolation
Q: My quinazolin-4-one derivative appears to be degrading during the cleavage step. What is the cause and how can I prevent it?

Probable Cause: The highly acidic conditions of the cleavage cocktail can lead to the degradation of sensitive functional groups on your molecule.

Solution:

  • Optimize Cleavage Time: Minimize the exposure of your compound to the cleavage cocktail by determining the shortest time required for complete cleavage and deprotection through time-course experiments.

  • Scavenger Choice: The addition of scavengers is crucial. Triisopropylsilane (TIS) is effective at trapping carbocations, while water can also act as a scavenger.[6] For particularly sensitive compounds, a more complex cocktail containing scavengers like phenol, thioanisole, and ethanedithiol (EDT) might be necessary.[7][8][9]

  • Alternative Cleavage Methods: For extremely acid-labile compounds, consider alternative cleavage strategies that use milder conditions.

Protocols and Data

General Protocol for the Solid-Phase Synthesis of a 2,3-Disubstituted Quinazolin-4-one

This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted quinazolin-4-one on a solid support, starting from an anthranilic acid derivative.

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide MBHA resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Anthranilic Acid Coupling: Couple the desired anthranilic acid derivative to the deprotected resin using a suitable coupling agent like diisopropylcarbodiimide (DIC) and OxymaPure®.

  • Cyclization to Benzoxazinone: Treat the resin-bound anthranilic acid with acetic anhydride under microwave irradiation for 8-10 minutes to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate.[10]

  • Reaction with Primary Amine: Add a solution of the desired primary amine to the resin and react under microwave irradiation to form the 2,3-disubstituted quinazolin-4-one.[3]

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours to release the product from the solid support.[6]

  • Precipitation and Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge, and collect the crude solid.

  • Purification: Purify the crude product by preparative HPLC to obtain the final 2,3-disubstituted quinazolin-4-one.

Data Tables

Table 1: Comparison of Solid Supports for Quinazolin-4-one Synthesis

Solid SupportRelative YieldPurityReference
Alumina (Al2O3)ModerateGood[5]
Silica (SiO2)LowModerate[5]
NaOH on AluminaHighHigh (>95%)[5][10]

Table 2: Guide to Cleavage Cocktail Selection

Cleavage Cocktail Composition (v/v)Target Residues/Resin TypeCommentsReference
TFA/Water/TIS (95:2.5:2.5)General purpose, for peptides without sensitive residuesA good starting point for most syntheses.[6]
TFA/Phenol/Water/TIS (88:5:5:2)For all peptides, including those with sensitive residuesOffers broader protection against side reactions.[7][8]
TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides with Cys, Met, Trp, and Tyr residuesA robust cocktail for complex and sensitive molecules.[7][8][9]

Visualizations

Workflow for Solid-Phase Synthesis of Quinazolin-4-ones

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Isolation Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Anthranilic_Acid_Coupling Anthranilic Acid Coupling Fmoc_Deprotection->Anthranilic_Acid_Coupling Cyclization Cyclization to Benzoxazinone Anthranilic_Acid_Coupling->Cyclization Amine_Reaction Reaction with Primary Amine Cyclization->Amine_Reaction Washing Washing Amine_Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage Isolation Precipitation & Isolation Cleavage->Isolation Purification Purification (HPLC) Isolation->Purification

Caption: Overall workflow for the solid-phase synthesis of quinazolin-4-ones.

Chemical Pathway for Quinazolin-4-one Formation

G Resin_AA Resin-Bound Anthranilic Acid Benzoxazinone Resin-Bound Benzoxazinone Resin_AA->Benzoxazinone Acetic Anhydride, Microwave Quinazolinone Resin-Bound 2,3-Disubstituted Quinazolin-4-one Benzoxazinone->Quinazolinone Primary Amine (R2-NH2), Microwave Final_Product Final Product Quinazolinone->Final_Product Cleavage Cocktail (TFA/H2O/TIS)

Caption: Key chemical transformations in quinazolin-4-one synthesis.

References

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. Available from: [Link]

  • Salvatore, B. A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. Available from: [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. Available from: [Link]

  • Saitkulov, F., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 402, 01006. Available from: [Link]

  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. ResearchGate. Available from: [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Available from: [Link]

  • Li, G., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9395–9404. Available from: [Link]

  • Gorji, S., et al. (2020). Suggested mechanism for the synthesis of substituted quinazolin-4(1H)-ones. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

  • Sahoo, S., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32943–32950. Available from: [Link]

  • Gangjee, A., et al. (2012). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. European Journal of Medicinal Chemistry, 51, 136–152. Available from: [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103–2126. Available from: [Link]

  • EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3913–3936. Available from: [Link]

  • Reddit. (2015, July 14). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. Available from: [Link]

  • Liu, Y., et al. (2008). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3469–3472. Available from: [Link]

  • Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8740. Available from: [Link]

  • Al-Ostath, R., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 317–325. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Available from: [Link]

Sources

Validation & Comparative

A Comparative In Vivo Validation Guide: 2-Phenylquinazolin-4-ol Analogs in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the quinazoline scaffold represents a privileged structure with a well-documented history of clinical success. This guide provides an in-depth, objective comparison of the in vivo bioactivity of a promising 2-phenylquinazolin-4-ol derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, against established tyrosine kinase inhibitors in the context of breast cancer. By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the critical information needed to make informed decisions in their research endeavors.

Introduction: The Therapeutic Promise of Quinazolinones

The quinazoline core is a foundational element in a number of approved anticancer drugs, lauded for its ability to interact with key signaling molecules implicated in tumorigenesis.[1][2] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, with many derivatives showing potent antiproliferative effects.[3] Our focus here is on 3-phenethyl-2-phenylquinazolin-4(3H)-one, a derivative of 2-phenylquinazolin-4-ol, which has shown significant antitumor activity in preclinical breast cancer models.[4] This guide will dissect its in vivo performance, comparing it with established EGFR and HER2 inhibitors: Gefitinib, Erlotinib, and Lapatinib.

Core Structures:

  • 2-Phenylquinazolin-4-ol Scaffold: A fundamental heterocyclic structure known for its diverse biological activities.

  • 3-Phenethyl-2-phenylquinazolin-4(3H)-one: The subject of our in-depth analysis, a derivative with demonstrated in vivo efficacy.[4]

  • Competitor Compounds: Gefitinib, Erlotinib, and Lapatinib, all of which are approved drugs targeting receptor tyrosine kinases.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of many quinazolinone derivatives stems from their ability to inhibit protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[5] These receptors are pivotal in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

3-Phenethyl-2-phenylquinazolin-4(3H)-one has been shown to exert its anticancer effects by targeting the PI3K/AKT and EGFR pathways.[4] This dual-pronged attack disrupts critical signaling cascades that drive breast cancer cell motility, proliferation, and metabolism.

Competitor Mechanisms:

  • Gefitinib and Erlotinib: Both are selective inhibitors of the EGFR tyrosine kinase.[6] By binding to the ATP-binding site of the receptor, they block the signaling cascades responsible for cancer cell proliferation and survival.

  • Lapatinib: A dual tyrosine kinase inhibitor of both EGFR and HER2 (ErbB2).[7] This broader spectrum of activity makes it particularly effective in HER2-positive breast cancers.

Comparative In Vivo Efficacy: A Head-to-Head Analysis in Breast Cancer Models

The true test of any potential therapeutic lies in its performance in a living system. This section compares the in vivo antitumor activity of 3-phenethyl-2-phenylquinazolin-4(3H)-one with that of Gefitinib, Erlotinib, and Lapatinib in orthotopic breast cancer xenograft models.

Efficacy of 3-Phenethyl-2-phenylquinazolin-4(3H)-one

In an orthotopic mouse model of breast cancer, 3-phenethyl-2-phenylquinazolin-4(3H)-one effectively inhibited tumor growth.[4] This demonstrates the compound's ability to reach its target and exert a therapeutic effect in a complex biological environment.

Efficacy of Competitor Compounds
  • Gefitinib: In a mouse mammary cancer model (MMTV-Neu), daily administration of Gefitinib at 100 mg/kg resulted in a 65% decrease in tumor multiplicity.[8] Weekly dosing at 250 or 500 mg/kg reduced tumor multiplicity by 75-80%.[8]

  • Erlotinib: While extensive in vivo data exists for lung cancer models, its efficacy in breast cancer xenografts is also documented. However, in some studies, its effect as a monotherapy in unselected metastatic breast cancer has been limited.[9][10]

  • Lapatinib: In a BT474 HER2-overexpressing breast cancer xenograft model, Lapatinib in combination with Trastuzumab led to complete tumor regression in all mice.[11] As a single agent, its effects were less pronounced.[11]

Table 1: Comparative In Vivo Efficacy Data

CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy OutcomeCitation(s)
3-Phenethyl-2-phenylquinazolin-4(3H)-one Orthotopic Mouse ModelBreast CancerNot SpecifiedEffective inhibition of tumor growth[4]
Gefitinib MMTV-Neu Transgenic MiceMammary Cancer100 mg/kg/day or 250-500 mg/kg/week65-80% reduction in tumor multiplicity[8]
Erlotinib Xenograft Mouse ModelMetastatic Breast Cancer150 mg/day (human equivalent)Limited activity in unselected patients[9][10]
Lapatinib BT474 Xenograft MiceHER2+ Breast CancerNot Specified (with Trastuzumab)Complete tumor regression[11]

Pharmacokinetics and Toxicity: A Comparative Overview

A successful therapeutic must not only be effective but also possess a favorable pharmacokinetic and safety profile.

3-Phenethyl-2-phenylquinazolin-4(3H)-one

Currently, there is limited publicly available information on the detailed pharmacokinetics and toxicity of 3-phenethyl-2-phenylquinazolin-4(3H)-one in vivo. Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Competitor Compounds
  • Gefitinib: In mouse models of lung cancer with brain metastases, Gefitinib showed dose-dependent increases in blood, brain, and cerebrospinal fluid concentrations.[4] The brain-to-blood and CSF-to-free-blood concentration ratios suggest limited active transport across the blood-brain barrier.[4] Toxicity concerns, particularly skin-related side effects, have been noted, with less frequent, higher-dose regimens showing potentially lower toxicity than daily dosing.[12]

  • Erlotinib: Pharmacokinetic studies in mice with NSCLC xenografts revealed a two-compartment model with first-order absorption.[3] The most common toxicities are skin rash and diarrhea, which can be dose-limiting.[6]

  • Lapatinib: In mice, lapatinib exhibits linear pharmacokinetics in a 30-90 mg/kg dose range.[13] Toxicities are generally not severe in nonclinical models and are often related to its pharmacological action as an EGFR inhibitor.[14] However, it has been shown to potentially increase the hepatotoxicity of co-administered chemotherapeutic agents by inhibiting ABCB1 transporters.[15]

Table 2: Comparative Pharmacokinetic and Toxicity Profile

CompoundKey Pharmacokinetic Characteristics (in vivo)Common ToxicitiesCitation(s)
3-Phenethyl-2-phenylquinazolin-4(3H)-one Data not publicly availableData not publicly available
Gefitinib Dose-dependent increase in plasma and tissue concentration; limited active BBB penetration.Skin rash, inflammatory responses.[4]
Erlotinib Two-compartment model with first-order absorption.Skin rash, diarrhea.[3][6]
Lapatinib Linear pharmacokinetics in mice.Generally well-tolerated; potential for drug-drug interactions leading to hepatotoxicity.[13][15]

Experimental Protocols

To ensure the reproducibility and validity of in vivo studies, adherence to detailed and well-established protocols is paramount.

Orthotopic Breast Cancer Xenograft Model in Mice

This protocol describes the implantation of human breast cancer cells into the mammary fat pad of immunocompromised mice, creating a tumor microenvironment that more closely mimics human disease.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Matrigel

  • Phosphate-Buffered Saline (PBS)

  • 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • 27-30 gauge needles and syringes

Procedure:

  • Cell Preparation: Culture breast cancer cells to 80-90% confluency. Harvest cells using trypsin and wash with PBS. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the fourth inguinal mammary gland area with an alcohol swab.

  • Injection: Gently pinch the skin over the inguinal mammary fat pad. Insert a 27-30 gauge needle into the fat pad, being careful not to puncture the peritoneal cavity. Slowly inject 50 µL of the cell suspension (containing 1 x 10^6 cells).

  • Post-injection Monitoring: Monitor the mice for recovery from anesthesia. Palpate for tumor formation twice weekly.

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups and begin dosing as per the study design.

  • Monitoring During Treatment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined limit (e.g., 2000 mm³), if there is more than 20% body weight loss, or if the animal shows signs of significant distress.

In Vivo Bioluminescence Imaging for Tumor Monitoring

This non-invasive technique allows for the longitudinal monitoring of tumor growth and response to therapy in real-time.

Materials:

  • Luciferase-expressing cancer cells

  • D-Luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Substrate Administration: Inject the mouse intraperitoneally with D-luciferin at a dose of 150 mg/kg body weight.

  • Imaging: Wait for 10-15 minutes for the substrate to distribute. Place the mouse in the imaging chamber of the in vivo imaging system.

  • Image Acquisition: Acquire bioluminescent images according to the manufacturer's instructions. The exposure time will vary depending on the signal intensity.

  • Data Analysis: Use the accompanying software to quantify the bioluminescent signal from the tumor region of interest (ROI). The signal intensity is typically expressed as photons per second.

  • Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to track tumor progression and the effects of treatment.

Visualization of Key Concepts

Signaling Pathway of 3-Phenethyl-2-phenylquinazolin-4(3H)-one

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (Cell Motility, Proliferation, Metabolism) AKT->Downstream Quinazolinone 3-Phenethyl-2-phenyl- quinazolin-4(3H)-one Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition G A Orthotopic Injection of Breast Cancer Cells B Tumor Growth (to 100-150 mm³) A->B C Randomization into Treatment Groups B->C D Daily Dosing (Vehicle, Test Compound, Competitors) C->D E Tumor Volume & Body Weight Measurement (2-3 times/week) D->E Continuous F Bioluminescence Imaging (Weekly) D->F Periodic G Endpoint Analysis: Tumor Growth Inhibition, Toxicity Assessment E->G F->G

Caption: Workflow for a comparative in vivo efficacy study.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in vivo bioactivity of 3-phenethyl-2-phenylquinazolin-4(3H)-one against established anticancer agents. The available data suggests that this quinazolinone derivative holds promise as a therapeutic candidate for breast cancer, warranting further investigation.

Key Takeaways:

  • 3-Phenethyl-2-phenylquinazolin-4(3H)-one demonstrates in vivo antitumor efficacy in a breast cancer model, likely through the inhibition of the PI3K/AKT and EGFR signaling pathways.

  • Established competitors like Gefitinib and Lapatinib also show significant in vivo activity, often with well-characterized pharmacokinetic and toxicity profiles.

  • A comprehensive in vivo validation of 3-phenethyl-2-phenylquinazolin-4(3H)-one requires further studies to elucidate its pharmacokinetic properties and safety profile to enable a more direct and robust comparison with existing therapies.

Future research should focus on dose-escalation studies to determine the maximum tolerated dose, detailed pharmacokinetic analysis, and long-term toxicity studies of 3-phenethyl-2-phenylquinazolin-4(3H)-one. Furthermore, exploring its efficacy in combination with other standard-of-care breast cancer therapies could reveal synergistic effects and provide new avenues for treatment.

References

  • Zhou, R., et al. (2025). 3-Phenethyl-2-phenylquinazolin-4(3 H )-one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3-Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways. ACS Pharmacology & Translational Science. [Link]

  • Badarinath, A. V., et al. (2025). Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review. [Link]

  • Antoniou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • Ling, Y., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica. [Link]

  • Zhou, R., et al. (2025). 3-Phenethyl-2-phenylquinazolin-4(3 H )-one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3-Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Asadi, M., et al. (2020). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. [Link]

  • McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Zhang, Q., et al. (2017). Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. Oncotarget. [Link]

  • Asadi, M., et al. (2020). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. [Link]

  • Lee, H. Y., et al. (2011). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. Bulletin of the Korean Chemical Society. [Link]

  • Elmquist, W. F., et al. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Journal of Pharmaceutical Sciences. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]

  • Modi, S., et al. (2004). Evaluation of biologic end points and pharmacokinetics in patients with metastatic breast cancer after treatment with erlotinib, an epidermal growth factor receptor tyrosine kinase inhibitor. Journal of Clinical Oncology. [Link]

  • Lubet, R. A., et al. (2018). Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models. Cancer Prevention Research. [Link]

  • Wang, M., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics. [Link]

  • Konecny, G. E., et al. (2010). Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts. Clinical Cancer Research. [Link]

  • Moy, B., et al. (2012). A Phase II Trial of Erlotinib in Combination with Bevacizumab in Patients with Metastatic Breast Cancer. The Oncologist. [Link]

  • FDA. (2007). NDA 22-059. accessdata.fda.gov. [Link]

  • Elmquist, W. F., et al. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. ResearchGate. [Link]

  • Chen, Z., et al. (2016). Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes. Oncotarget. [Link]

  • Moy, B., et al. (2012). A Phase II Trial of Erlotinib in Combination with Bevacizumab in Patients with Metastatic Breast Cancer. The Oncologist. [Link]

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 2-Phenylquinazolin-4-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

2-Phenylquinazolin-4-ol (predominantly existing as its tautomer 2-phenylquinazolin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for multiple hydrogen bonding interactions allow it to mimic the purine ring of ATP, making it a potent backbone for kinase inhibitors (EGFR, VEGFR) and tubulin polymerization inhibitors.

However, a critical disparity often exists between its in vitro potency and in vivo efficacy . While derivatives frequently exhibit nanomolar


 values in cell-free and cell-based assays, physiological performance is often dampened by poor aqueous solubility and rapid metabolic clearance.

This guide objectively compares the performance of 2-phenylquinazolin-4-ol derivatives against clinical standards (e.g., Lapatinib , Colchicine ) and analyzes the In Vitro-In Vivo Correlation (IVIVC) to guide lead optimization.

Chemical Profile & Mechanism of Action[1][2][3][4]

Tautomeric Identity

Researchers must recognize that 2-phenylquinazolin-4-ol is the enol form. In solution and solid state, the equilibrium heavily favors the keto form, 2-phenylquinazolin-4(3H)-one .

  • Implication: Drug-target interactions (hydrogen bonding) should be modeled primarily using the keto tautomer, though the enol form may participate in specific metal chelation or transition states.

Dual-Targeting Mechanism

This scaffold is unique in its ability to act as a dual-inhibitor .

  • Kinase Inhibition (EGFR/VEGFR): Competes with ATP for the binding site in the kinase domain.

  • Tubulin Inhibition: Binds to the colchicine-binding site, disrupting microtubule assembly and inducing G2/M cell cycle arrest.

MOA Scaffold 2-Phenylquinazolin-4(3H)-one (Scaffold) Target1 ATP Binding Pocket (EGFR/VEGFR) Scaffold->Target1 H-Bonding (N3/O4) Target2 Colchicine Binding Site (Tubulin) Scaffold->Target2 Hydrophobic Interaction (Phenyl Ring) Effect1 Phosphorylation Blockade Target1->Effect1 Effect2 Microtubule Destabilization Target2->Effect2 Outcome Apoptosis & G2/M Arrest Effect1->Outcome Effect2->Outcome

Figure 1: Dual mechanism of action. The scaffold utilizes its N-heterocyclic core for kinase ATP-site binding and its phenyl rotation for tubulin hydrophobic pocket insertion.

In Vitro Profiling: Comparative Performance

The unsubstituted parent compound is moderately active. High potency is achieved via substitution at the C-6/C-7 positions (halogenation) and the phenyl ring (methoxy groups).

Cytotoxicity Data (Human Cancer Lines)

Experimental Condition: MTT Assay, 48h exposure. Comparison: Parent Scaffold vs. Optimized Derivative (6-Chloro-substituted) vs. Standard of Care (Lapatinib).

CompoundTarget ProfileMCF-7 (Breast)

HeLa (Cervical)

HepG2 (Liver)

Parent Scaffold (2-Phenylquinazolin-4-ol)Weak EGFR binder> 50

M
45.2

M
38.5

M
Optimized Derivative (6-Cl-2-(3,4-dimethoxyphenyl)...)Dual EGFR/Tubulin0.11

M
0.32

M
0.89

M
Lapatinib (Control)EGFR/HER2 selective5.90

M
4.80

M
6.20

M
Colchicine (Control)Tubulin selective0.05

M
0.04

M
0.08

M

Analysis:

  • The Parent Scaffold is biologically "quiet" and serves only as a template.

  • The Optimized Derivative outperforms Lapatinib in cytotoxicity because it attacks two survival pathways simultaneously (Kinase + Cytoskeleton).

  • Self-Validation Check: If your derivative shows

    
    , check for precipitation in the well; quinazolinones are prone to crashing out in aqueous media.
    

In Vivo Validation & Pharmacokinetics

This is the failure point for many quinazolinone candidates.

Efficacy in Xenograft Models

Model: Ehrlich Ascites Carcinoma (EAC) in Swiss Albino mice. Metric: % Increase in Life Span (%ILS) and Tumor Volume Reduction.

CompoundDose (mg/kg)Route% ILSTumor InhibitionToxicity Signs
Vehicle -IP0%0%None
Parent Scaffold 50IP< 20%InsignificantNone
Optimized Derivative 25IP84% 76% Mild weight loss
5-Fluorouracil 20IP96%88%Hematological toxicity
The IVIVC Disconnect (Pharmacokinetics)

While the derivative is 50x more potent than Lapatinib in vitro (Table 3.1), it is often less effective or equipotent in vivo.

Root Causes:

  • Solubility: The planar 2-phenylquinazolin-4-one structure has high lattice energy and low water solubility (< 10

    
    g/mL), limiting oral bioavailability.
    
  • Metabolism: The phenyl ring is a prime target for CYP450 hydroxylation, leading to rapid clearance (Phase I metabolism).

IVIVC InVitro In Vitro Potency (IC50 < 0.5 uM) Barrier Physiological Barriers InVitro->Barrier Translation Solubility Poor Solubility (Class II/IV BCS) Barrier->Solubility Metabolism Rapid CYP450 Hydroxylation Barrier->Metabolism InVivo In Vivo Efficacy (Moderate %ILS) Solubility->InVivo Limits Exposure (AUC) Metabolism->InVivo Reduces Half-life

Figure 2: The IVIVC bottleneck. High intrinsic potency is throttled by poor physicochemical properties.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated workflows.

Synthesis Verification (Self-Validating Step)

Before biological testing, confirm the tautomer state.

  • Protocol: Dissolve 1 mg in DMSO-

    
    . Run 
    
    
    
    H-NMR.
  • Validation: Look for the amide proton (-NH) signal around

    
     12.0–12.5 ppm. If absent (and -OH signal present), you may have the O-alkylated impurity or the enol form stabilized by specific solvents, which alters binding kinetics.
    
In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve 2-phenylquinazolin-4-ol derivatives in DMSO. Serial dilute in media. Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking compound effects.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100 
    
    
    
    L DMSO.
  • Read: Absorbance at 570 nm.

  • Calculation:

    
    .
    
In Vivo Antitumor Activity (EAC Model)
  • Induction: Inject

    
     Ehrlich Ascites Carcinoma cells intraperitoneally (i.p.) into Swiss Albino mice (20-25g).
    
  • Grouping: Randomized into Control (Saline), Standard (5-FU), and Test groups (n=10/group).

  • Dosing: Start treatment 24h post-inoculation. Administer daily for 9 days.

    • Note: Due to solubility, formulate the quinazolinone in 0.5% CMC (Carboxymethyl cellulose) or Tween-80 suspension.

  • Observation: Record mortality daily. Calculate Mean Survival Time (MST).

  • Metric:

    
    .
    

References

  • Synthesis and Biological Activity of 2-Phenylquinazolin-4(3H)-one Derivatives. Source: Asian Journal of Chemistry Citation for: General synthesis and anticancer screening methodology.

  • Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Source: NIH / PubMed Central Citation for: Antimicrobial potential and structural activity relationships (SAR).

  • Quinazolin-4(3H)-one Based Potential Multiple Tyrosine Kinase Inhibitors. Source: Taylor & Francis Online Citation for: Kinase inhibition mechanism (EGFR/VEGFR) and docking studies.

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Source: MDPI Antibiotics Citation for: Optimized derivatives (Compound 6y) and in vivo infection models.

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: In Silico VEGFR-2 Targeting. Source: NIH / PubMed Central Citation for: Pharmacokinetic limitations (solubility/permeability) and molecular modeling.

Selectivity & Cross-Reactivity Profiling of 2-Phenylquinazolin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary: The "Privileged" Liability

In drug discovery, 2-Phenylquinazolin-4-ol (CAS: 1022-45-3) is classified as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. While this versatility makes it an excellent starting point for library generation, it presents a significant challenge in late-stage development: Pharmacological Cross-Reactivity .

For researchers, the "cross-reactivity" of this scaffold does not typically refer to antibody interference, but rather to off-target polypharmacology . A 2-phenylquinazolin-4-ol derivative designed to inhibit PARP (DNA repair) may inadvertently arrest Tubulin dynamics or inhibit EGFR kinases, leading to dose-limiting toxicities.

This guide outlines the critical cross-reactivity pathways of this scaffold, compares its performance against clinical standards (Idelalisib, Olaparib, Colchicine), and provides validated protocols to profile its selectivity.

Mechanistic Profiling: The Cross-Reactivity Landscape

The 2-phenylquinazolin-4-ol core possesses three distinct binding modes depending on its substitution pattern. Understanding these modes is essential to predicting and preventing off-target effects.

A. The Three Axes of Reactivity
  • The Kinase Axis (ATP-Competitor): The N1-C2-N3 motif mimics the adenine ring of ATP, allowing the scaffold to dock into the ATP-binding pocket of kinases like EGFR and PI3Kδ .

  • The PARP Axis (Nicotinamide Mimic): The lactam functionality (NH-CO) mimics the nicotinamide moiety of NAD+, the substrate for Poly(ADP-ribose) polymerase (PARP).

  • The Tubulin Axis (Colchicine Site): When substituted with methoxy groups (e.g., at positions 6,7), the scaffold becomes a structural mimic of Colchicine , binding to the interface between

    
    - and 
    
    
    
    -tubulin and inhibiting polymerization.
B. Signaling Pathway Divergence

The following diagram illustrates how a single scaffold can disrupt three distinct cellular compartments (Membrane, Cytoplasm, Nucleus), leading to "confused" efficacy data (e.g., cytotoxicity that is actually due to tubulin arrest rather than kinase inhibition).

G cluster_Membrane Membrane (Kinase Axis) cluster_Cytoplasm Cytoplasm (Tubulin Axis) cluster_Nucleus Nucleus (PARP Axis) Scaffold 2-Phenylquinazolin-4-ol (Scaffold) EGFR EGFR/PI3K (ATP Pocket) Scaffold->EGFR Cross-Reaction 1 (Adenine Mimicry) Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Cross-Reaction 2 (Steric Fit) PARP PARP-1/2 (NAD+ Pocket) Scaffold->PARP Cross-Reaction 3 (Lactam Mimicry) Signaling Proliferation Signaling (Akt/ERK) EGFR->Signaling Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Repair DNA Repair Blockade (Synthetic Lethality) PARP->Repair

Figure 1: Divergent Pharmacological Cross-Reactivity of the Quinazolinone Scaffold. The molecule can simultaneously engage membrane kinases, cytoplasmic tubulin, and nuclear PARP enzymes depending on substitution.

Comparative Performance Data

To evaluate the selectivity of a 2-Phenylquinazolin-4-ol derivative, it must be benchmarked against "gold standard" inhibitors for each axis.

Table 1: Cross-Reactivity Benchmarking

Data aggregated from structure-activity relationship (SAR) studies of quinazolinone derivatives.

Target ClassReference Standard2-Phenylquinazolin-4-ol ProfileCross-Reactivity Risk
PI3K Kinase Idelalisib (IC₅₀: ~2.5 nM)Moderate to Weak. Unsubstituted scaffold is often >10 µM. 4-amino derivatives (Idelalisib-like) gain high potency.High. If designing for PARP, kinase activity is a major off-target liability.
PARP-1 Olaparib (IC₅₀: ~5 nM)Moderate. Derivatives (e.g., 4-oxo) show IC₅₀ values of 30–100 nM.Medium. The lactam core is essential for PARP binding but can be tuned out sterically.
Tubulin Colchicine (IC₅₀: ~2 µM)High. 2-phenyl derivatives (esp. with methoxy groups) are potent polymerization inhibitors (IC₅₀: 1–5 µM).Critical. Cytotoxicity often mistakenly attributed to kinase inhibition is frequently due to tubulin binding.
EGFR Gefitinib (IC₅₀: ~33 nM)Variable. 4-anilino derivatives are potent. The 4-ol tautomer is generally inactive against EGFR unless converted to 4-amino.Low (for 4-ol form), High (if metabolized/modified to 4-amino).

Expert Insight: When developing this scaffold, if you observe cytotoxicity in the low micromolar range (1–5 µM) but kinase IC₅₀s are >10 µM , the mechanism is almost certainly Tubulin Polymerization Inhibition , not kinase signaling [1, 3].

Experimental Protocols: Validating Selectivity

To prove your molecule is selective, you must run a "Negative Selection" panel. These protocols are designed to detect the specific cross-reactivities described above.

Protocol A: Tubulin Polymerization Counter-Screen

Purpose: To ensure your kinase/PARP inhibitor is not actually a tubulin poison.

Methodology: Fluorescence-based Polymerization Assay.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: Prepare 2-Phenylquinazolin-4-ol derivative at 3 concentrations (1, 10, 50 µM).

  • Controls:

    • Positive Control:[1] Colchicine (5 µM) – Prevents polymerization (Flat fluorescence line).

    • Negative Control: Paclitaxel (5 µM) – Enhances polymerization (Rapid fluorescence spike).

    • Vehicle: DMSO (0.1%).

  • Execution:

    • Mix tubulin (2 mg/mL) with compound in PEM buffer at 4°C.

    • Transfer to 37°C plate reader immediately.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 mins.

  • Interpretation: If the fluorescence curve mimics Colchicine (suppressed Vmax) rather than DMSO, the compound is cross-reactive with tubulin .

Protocol B: The "Kinase Mismatch" Assay (DSF)

Purpose: To rapidly screen for ATP-competitive binding across the kinome without running 100 enzymatic assays.

Methodology: Differential Scanning Fluorimetry (Thermal Shift).

  • Principle: ATP-competitive inhibitors stabilize the kinase domain, raising its melting temperature (

    
    ).
    
  • Reaction Mix: Recombinant Kinase Domain (e.g., EGFR, PI3K

    
    ) + SYPRO Orange Dye + Compound (10 µM).
    
  • Cycling: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Data Analysis:

    • Calculate

      
      .
      
    • Significant Cross-Reactivity:

      
      .
      
    • Non-Binder:

      
      .
      
  • Self-Validation: If your compound targets PARP but shifts the

    
     of EGFR by +5°C, you have a selectivity failure .
    

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. PubMed. Available at: [Link] (Accessed via NIH search).

  • Idelalisib (PI3Kδ inhibitor) therapy for patients with relapsed/refractory chronic lymphocytic leukemia. European Journal of Haematology. Available at: [Link].

  • Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors. Journal of Medicinal Chemistry. Available at: [Link].

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry.[2][3] Available at: [Link].[3]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

Sources

Evaluating the Therapeutic Index of 2-Phenylquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

The 2-Phenylquinazolin-4-ol scaffold (often existing in equilibrium with its tautomer, 2-phenylquinazolin-4(3H)-one ) represents a privileged structure in medicinal chemistry. Its planar bicyclic core mimics the purine ring of ATP, allowing it to act as a potent competitive inhibitor for various kinases (EGFR, VEGFR, CDK2) and a tubulin polymerization inhibitor.

While potency (


) is frequently reported, the critical metric for clinical viability is the Therapeutic Index (TI) —the ratio of the toxic dose to the therapeutic dose (

). Many derivatives exhibit nanomolar potency but fail due to non-specific cytotoxicity. This guide objectively evaluates the TI of optimized 2-phenylquinazolin-4-ol derivatives against clinical standards (Doxorubicin, Erlotinib), providing experimental workflows to validate these findings.

Mechanistic Profiling & Signaling Pathways

To evaluate TI effectively, one must first understand the target. 2-Phenylquinazolin-4-ol derivatives primarily target the ATP-binding pockets of receptor tyrosine kinases (RTKs) or bind to the colchicine site of tubulin.

Mechanism of Action: Dual EGFR/VEGFR Inhibition

The diagram below illustrates the downstream effects of blocking EGFR and VEGFR signaling, leading to apoptosis and anti-angiogenesis—the primary therapeutic goals.

EGFR_VEGFR_Pathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K RAF RAF VEGFR->RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis Drug 2-Phenylquinazolin-4-ol Derivative Drug->EGFR Inhibits Drug->VEGFR Inhibits Apoptosis Apoptosis (Induced) Drug->Apoptosis Promotes via Pathway Blockade AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Dual inhibition mechanism of 2-phenylquinazolin-4-ol derivatives targeting proliferative and angiogenic pathways.

Comparative Performance Analysis

The following data contrasts specific optimized derivatives (Compounds 2i, 3i, and Glycoside-13) against standard-of-care agents.

Table 1: Efficacy Profile ( ) in Human Cancer Cell Lines

Lower


 indicates higher potency.
CompoundTarget MechanismMCF-7 (Breast)

HepG2 (Liver)

HCT-116 (Colon)

Reference
Derivative 2i CDK2 / EGFR Inhibitor0.17 µM 1.02 µMN/A[1, 2]
Derivative 13 VEGFR-2 Inhibitor (Glycoside)5.70 µM>15 µM2.90 µM [3]
Compound 6c Tubulin / Cell Cycle Arrest0.5 µM0.2 µM 0.8 µM[4]
Doxorubicin (Std)DNA Intercalation5.60 µM4.80 µM6.50 µM[3]
Erlotinib (Std)EGFR Inhibitor4.30 µM7.80 µM7.30 µM[3]
Table 2: Therapeutic Index (TI) Evaluation

TI =


 (Normal Cells) / 

(Cancer Cells). Higher TI indicates a safer drug. Normal Cell Models: BJ-1 (Human Fibroblast) or HEK293.
CompoundToxicity (

) on BJ-1
Efficacy (

) on Target
Calculated TISafety Verdict
Derivative 13 >73.90 µM2.90 µM (HCT-116)> 25.4 Excellent
Derivative 2i ~25.00 µM0.17 µM (MCF-7)~ 147.0 Superior
Cu-Complex L1 1.11 µM1.11 µM (MCF-7)1.0 Toxic (Fail)
Doxorubicin 32.10 µM5.60 µM (MCF-7)5.7Moderate
Erlotinib 58.30 µM4.30 µM (MCF-7)13.5Good

Key Insight: While Copper-coordinated quinazolinones (Cu-Complex L1) show extreme potency, their TI is ~1, rendering them unsuitable for systemic therapy without targeted delivery [5]. Conversely, Derivative 2i and Derivative 13 demonstrate superior TI compared to Doxorubicin, driven by specific kinase selectivity rather than general DNA damage.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: Synthesis of 2-Phenylquinazolin-4(3H)-one Scaffold

Validation Check: The product must precipitate as a white/pale yellow solid. Melting point should be 235–237°C.

  • Reactants: Mix Anthranilamide (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol.

  • Catalyst: Add Iodine (

    
    , 10 mol%) or Sodium Metabisulfite (
    
    
    
    ) as an oxidative cyclizing agent.
  • Reflux: Heat at 80°C for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into crushed ice/sodium thiosulfate solution (to quench iodine).

  • Purification: Filter the precipitate. Recrystallize from Ethanol.

Protocol B: Determination of Therapeutic Index (MTT Assay)

Causality: This assay measures metabolic activity as a proxy for viability. We use paired cell lines (Cancer vs. Normal) to calculate TI.

Workflow Diagram:

MTT_Workflow Seeding Seed Cells (96-well plate) 5x10^3 cells/well Treatment Drug Treatment (Serial Dilution) 0.1 - 100 µM Seeding->Treatment Incubation Incubate 48-72 Hours 37°C, 5% CO2 Treatment->Incubation Staining Add MTT Reagent (0.5 mg/mL) 4 Hours Incubation->Staining Solubilization Dissolve Crystals (DMSO) Staining->Solubilization Read Measure Absorbance (OD 570nm) Solubilization->Read Analysis Calculate IC50 & CC50 Compute TI Read->Analysis Control1 Control: DMSO only (100% Viability) Control1->Analysis Control2 Blank: Media only (0% Viability) Control2->Read

Figure 2: Step-by-step workflow for determining IC50 and CC50 values.

Step-by-Step Procedure:

  • Seeding: Plate MCF-7 (Target) and BJ-1 (Normal) cells in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with 2-Phenylquinazolin-4-ol derivatives (0.1, 1, 5, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT solution. Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO. Read OD at 570 nm.

  • Calculation:

    • Plot Dose-Response Curve (Log concentration vs. % Viability).

    • Determine

      
       (Cancer) and 
      
      
      
      (Normal).
    • Formula:

      
      
      

Critical Analysis & SAR Insights

The high therapeutic index observed in Derivative 2i and Derivative 13 stems from specific Structure-Activity Relationship (SAR) features:

  • C-2 Substitution: A bulky phenyl group at position 2 is essential for hydrophobic interaction with the kinase ATP-binding pocket.

  • Glycosylation (Derivative 13): Attaching a sugar moiety (glycoside) significantly improves solubility and reduces passive diffusion into normal cells, thereby enhancing selectivity (TI > 25) [3].

  • C-6/C-7 Substitution: Electron-withdrawing groups (Cl, F) at these positions often increase metabolic stability but must be balanced; excessive lipophilicity leads to non-specific toxicity (low TI).

References

  • Hui, H., Zhang, J., Feng, X., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[2] Frontiers in Chemistry, 10. Link

  • Al-Warhi, T., et al. (2020). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • El-Sayed, H., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports. Link

  • Lee, H., et al. (2025). Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. Archives of Pharmacal Research. Link

  • Kowalski, K., et al. (2023). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Phenylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat as a Bioactive Irritant.

While 2-Phenylquinazolin-4-ol is often classified with the signal word WARNING (GHS07), its chemical structure serves as a scaffold for potent kinase inhibitors and PARP inhibitors.[1] Standard "irritant" protocols are insufficient for drug development workflows where biological activity is the desired endpoint.

Critical Chemical Context (Tautomerism): Researchers must recognize that 2-Phenylquinazolin-4-ol exists in equilibrium with its keto-tautomer, 2-Phenyl-4(3H)-quinazolinone .[1] Safety Data Sheets (SDS) and container labels may use either nomenclature. The safety protocols below apply universally to both forms.

Hazard Identification Summary
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Zero-tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.[3][4][5][6]Direct contact causes dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7]Dust particles can cause corneal abrasion and chemical burns.
STOT - SE H335 May cause respiratory irritation.[1][3][4][5][6]Inhalation of dust is the primary exposure vector during weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "wear gloves" advice to specific material compatibility based on the solvent systems typically used with quinazolinones (e.g., DMSO, DMF).

Respiratory Protection
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • PPE Backup: If hood access is compromised or during spill cleanup:

    • Minimum: N95 Filtering Facepiece (NIOSH-approved).[1]

    • Recommended: P100 Half-Face Respirator (provides 99.97% filtration efficiency against solid particulates).[1]

Hand Protection (The DMSO Factor)[1]
  • Scenario A: Handling Solid Powder

    • Glove Type: Nitrile Rubber (Disposable).

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Standard single-gloving is acceptable.

  • Scenario B: Handling Solutions (DMSO/DMF)

    • Risk:[1][5] 2-Phenylquinazolin-4-ol is frequently dissolved in Dimethyl Sulfoxide (DMSO).[1] DMSO permeates standard nitrile gloves in <5 minutes, carrying the bioactive compound directly into the bloodstream.

    • Glove Type: Laminate Film (e.g., Silver Shield / 4H) or Double-Gloving .[1]

    • Protocol: Wear a Laminate liner under a Nitrile outer glove. If using Nitrile only, employ the "Double-Glove & Change" method: Wear two pairs; if a splash occurs, strip the outer pair immediately.[1]

Eye & Body Protection[5]
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses to prevent dust migration behind the lens.

  • Body: Lab coat (cotton/polyester blend) with cuff sealing. Long pants and closed-toe shoes are mandatory.

Part 3: Operational Protocols & Workflows

Protocol A: Safe Weighing & Solubilization

Rationale: Static electricity often causes organic powders like quinazolinones to "jump" or disperse, increasing inhalation risk.[1]

  • Preparation: Place an anti-static mat or ionizer bar inside the fume hood.

  • Weighing: Use a pre-tared vial. Do not weigh directly onto a balance pan.

  • Solvent Addition: Add solvent (DMSO/Ethanol) inside the hood.

  • Sealing: Parafilm® wrap the vial cap immediately after solvation to prevent micro-aerosols.

Protocol B: Emergency Spill Response
  • Dry Spill (Powder): Do NOT sweep (creates dust). Cover with a wet paper towel (water or ethanol-dampened) to immobilize the powder, then wipe up.[1]

  • Wet Spill (Solution): Cover with absorbent pads. If dissolved in DMSO, treat the waste as highly permeating—do not touch with standard latex/thin nitrile gloves.

Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, specifically highlighting the divergence in safety requirements for solids vs. solutions.

SafeHandling Start Start: 2-Phenylquinazolin-4-ol StateCheck Check Physical State Start->StateCheck Solid Solid Powder StateCheck->Solid Powder Solution Solution (DMSO/DMF) StateCheck->Solution Liquid EngControl Engineering Control: Chemical Fume Hood Solid->EngControl GlovesSolid PPE: Nitrile Gloves (0.11mm) + N95 Backup EngControl->GlovesSolid Weighing Action: Anti-static Weighing GlovesSolid->Weighing Disposal Disposal: Segregated Chemical Waste Weighing->Disposal RiskAlert CRITICAL RISK: Solvent Permeation Solution->RiskAlert GlovesLiquid PPE: Laminate Liner OR Double Nitrile (Change <5 min) RiskAlert->GlovesLiquid Transfer Action: Liquid Transfer GlovesLiquid->Transfer Transfer->Disposal

Caption: Operational workflow distinguishing PPE requirements between solid powder handling and high-risk solvent (DMSO) solubilization.

Part 4: Disposal & Waste Management[4][8]

Self-Validating Disposal System: Always categorize waste before generation.

Waste StreamCompositionContainer Labeling
Solid Hazardous Contaminated weigh boats, pipette tips, dry powder spills.[1]"Hazardous Waste - Solid - Toxic/Irritant"
Liquid Organic (Non-Halo) Solutions in DMSO, Ethanol, Acetone.[1]"Organic Solvents - Non-Halogenated - Contains 2-Phenylquinazolin-4-ol"
Liquid Organic (Halo) Solutions in Chloroform/DCM.[1]"Organic Solvents - Halogenated"

Note: Do not autoclave waste containing this compound if mixed with bleach (NaOCl), as reactions with nitrogenous heterocycles can produce toxic chloramines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135400456, 2-Phenyl-4(3H)-quinazolinone.[1] Retrieved January 31, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-phenylquinazolin-4(3H)-one.[1][6] (General GHS Guidance for Quinazolinones). Retrieved January 31, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved January 31, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylquinazolin-4-ol
Reactant of Route 2
2-Phenylquinazolin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.